Egfr-IN-108
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H23ClFN5O2 |
|---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-6-[[2-[(E)-3-(dimethylamino)prop-1-enyl]-4-pyridinyl]oxy]-7-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C25H23ClFN5O2/c1-32(2)11-5-6-16-12-17(9-10-28-16)34-23-13-18-21(14-22(23)33-3)29-15-30-25(18)31-20-8-4-7-19(26)24(20)27/h4-10,12-15H,11H2,1-3H3,(H,29,30,31)/b6-5+ |
InChI Key |
XALBFMNZSNKUKP-AATRIKPKSA-N |
Isomeric SMILES |
CN(C)C/C=C/C1=NC=CC(=C1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC |
Canonical SMILES |
CN(C)CC=CC1=NC=CC(=C1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of EGFR Tyrosine Kinase Inhibitors
This guide provides an in-depth overview of the mechanism of action of small-molecule Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). While this document addresses the general mechanism of this class of inhibitors, it is structured to be a valuable resource for researchers, scientists, and drug development professionals working with specific agents that target EGFR.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR), also known as ErbB1 or HER1, is a transmembrane receptor tyrosine kinase that belongs to the ErbB family of receptors. This family also includes HER2/ErbB2, HER3/ErbB3, and HER4/ErbB4. EGFR plays a crucial role in regulating cell proliferation, differentiation, and survival.[1][2]
Activation of the Pathway:
The signaling cascade is initiated by the binding of specific ligands to the extracellular domain of EGFR.[1] These ligands include Epidermal Growth Factor (EGF), Transforming Growth Factor-alpha (TGF-α), and others.[1] Ligand binding induces a conformational change in the receptor, leading to the formation of homodimers (EGFR/EGFR) or heterodimers with other ErbB family members.[2][3]
This dimerization activates the intracellular tyrosine kinase domain, resulting in autophosphorylation of specific tyrosine residues within the C-terminal tail of the receptor.[2] These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and signaling molecules, which in turn activate several downstream signaling pathways.[2][3]
Key Downstream Signaling Pathways:
-
RAS-RAF-MEK-ERK Pathway: This pathway is a major driver of cell proliferation.
-
PI3K-AKT-mTOR Pathway: This pathway is critical for cell survival and proliferation.[3]
-
JAK/STAT Pathway: This pathway is involved in cell survival and inflammation.[2][3]
The activation of these pathways ultimately leads to the transcription of genes involved in cell growth, proliferation, and survival.[3] Dysregulation of the EGFR signaling pathway, often through overexpression of EGFR or mutations in the kinase domain, is a hallmark of many cancers, making it a key target for anti-cancer therapies.[4]
Mechanism of Action of EGFR Tyrosine Kinase Inhibitors
Small-molecule EGFR TKIs are a class of anti-cancer agents that target the intracellular tyrosine kinase domain of the receptor.[4] Unlike monoclonal antibodies that target the extracellular domain, TKIs are small molecules that can diffuse across the cell membrane and bind to the ATP-binding pocket of the EGFR kinase domain.
By occupying this pocket, EGFR TKIs prevent the binding of ATP, which is essential for the autophosphorylation of the receptor. This inhibition of phosphorylation blocks the activation of the downstream signaling pathways, ultimately leading to a decrease in tumor cell proliferation and survival.
Quantitative Data Summary
The following table provides a template for summarizing key quantitative data for an EGFR inhibitor. This data is essential for comparing the potency and selectivity of different compounds.
| Parameter | Description | Value |
| IC50 (EGFR) | The concentration of the inhibitor required to inhibit 50% of the EGFR kinase activity in a biochemical assay. | |
| IC50 (Cell Line) | The concentration of the inhibitor required to inhibit 50% of the proliferation of a specific cancer cell line (e.g., A431, NCI-H1975). | |
| Kd | The equilibrium dissociation constant, representing the affinity of the inhibitor for the EGFR kinase domain. | |
| Ki | The inhibition constant, indicating the potency of the inhibitor. |
Experimental Protocols
The characterization of an EGFR inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and mechanism of action.
a) Kinase Inhibition Assay (In Vitro)
-
Objective: To determine the IC50 value of the inhibitor against the EGFR kinase.
-
Methodology:
-
Recombinant human EGFR kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The inhibitor is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
b) Cellular Proliferation Assay
-
Objective: To determine the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on EGFR signaling.
-
Methodology:
-
Cancer cells (e.g., A431, which overexpresses EGFR) are seeded in multi-well plates.
-
The cells are treated with the inhibitor at various concentrations for a specified period (e.g., 72 hours).
-
Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.
-
The IC50 value is determined by plotting cell viability against the inhibitor concentration.
-
c) Western Blot Analysis
-
Objective: To confirm the inhibition of EGFR phosphorylation and downstream signaling in cells.
-
Methodology:
-
EGFR-dependent cancer cells are treated with the inhibitor.
-
Cell lysates are prepared and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with specific antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
-
The levels of these proteins are visualized and quantified to assess the inhibition of the signaling pathway.
-
This technical guide provides a foundational understanding of the mechanism of action of EGFR tyrosine kinase inhibitors. The provided diagrams and experimental outlines serve as a practical resource for researchers in the field of oncology drug discovery and development.
References
- 1. Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
Introduction to Covalent EGFR Inhibition
An In-Depth Technical Guide on the Core Principles and Evaluation of Covalent EGFR Inhibitors, Featuring Egfr-IN-108
This technical guide provides a comprehensive overview of the principles, evaluation, and therapeutic context of covalent Epidermal Growth Factor Receptor (EGFR) inhibitors for researchers, scientists, and drug development professionals. While specific data on the novel covalent inhibitor this compound is limited in publicly available literature, it serves as a key example of a selective and potent agent in this class. The methodologies and data presented herein are based on established practices for characterizing such inhibitors.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4]
First-generation EGFR inhibitors, such as gefitinib and erlotinib, are reversible, ATP-competitive agents that showed initial clinical success. However, their efficacy is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in the EGFR kinase domain.[3][5] This challenge spurred the development of second and third-generation covalent irreversible inhibitors. These inhibitors form a stable covalent bond with a non-catalytic cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to prolonged and potent inhibition.[6][7]
This compound (also known as Compound 12) is identified as a selective and potent covalent EGFR inhibitor with a pIC50 of 9.4.[8] While detailed characterization is not widely published, its high potency underscores the potential of novel chemical scaffolds in this therapeutic class. This guide will outline the comprehensive framework used to characterize such a compound.
Mechanism of Covalent Inhibition
Covalent EGFR inhibitors operate via a two-step mechanism that is crucial to their efficacy and potency. This process involves initial reversible binding followed by an irreversible chemical reaction.
-
Reversible Binding (Formation of E•I complex) : The inhibitor first binds non-covalently to the ATP pocket of the EGFR kinase domain. The affinity of this initial binding is defined by the inhibition constant (Ki) and is a critical determinant of the inhibitor's overall potency.[9][10][11]
-
Irreversible Bond Formation (Formation of E-I complex) : Once reversibly bound, an electrophilic "warhead" on the inhibitor (commonly an acrylamide moiety) is positioned to react with the nucleophilic thiol group of the Cys797 residue.[6] This results in the formation of a stable, irreversible covalent bond. The rate of this reaction is defined by the inactivation rate constant (kinact).
The overall efficiency of a covalent inhibitor is best described by the ratio kinact/Ki, which reflects both high-affinity reversible binding and efficient covalent bond formation.[9]
Preclinical Characterization Workflow
The evaluation of a novel covalent inhibitor like this compound follows a structured, multi-stage workflow. This process begins with biochemical validation and progresses through cellular assays to in vivo efficacy models, ensuring a comprehensive assessment of potency, selectivity, and therapeutic potential.
Quantitative Data Summary
The following tables summarize the types of quantitative data essential for characterizing a novel covalent EGFR inhibitor. The values are representative examples based on published data for other potent inhibitors.[9][12]
Table 1: Biochemical Potency Against EGFR Variants
| Compound | Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | kᵢₙₐ꜀ₜ (s⁻¹) | kᵢₙₐ꜀ₜ / Kᵢ (M⁻¹s⁻¹) |
| This compound | EGFR (WT) | (Not Specified) | pIC₅₀: 9.4 | - | - | - |
| Representative Inhibitor | EGFR (WT) | Kinase Assay | 1.5 | 0.12 | 0.0020 | 1.7 x 10⁷ |
| Representative Inhibitor | EGFR (L858R) | Kinase Assay | 0.8 | 0.09 | 0.0015 | 1.7 x 10⁷ |
| Representative Inhibitor | EGFR (L858R/T790M) | Kinase Assay | 12.0 | 1.1 | 0.0018 | 1.6 x 10⁶ |
Note: pIC₅₀ of 9.4 corresponds to an IC₅₀ of approximately 0.04 nM, though assay conditions are not specified.[8]
Table 2: Cellular Activity in NSCLC Cell Lines
| Compound | Cell Line | EGFR Status | Assay Type | EC₅₀ / GI₅₀ (nM) |
| Representative Inhibitor | A431 | WT (overexpressed) | p-EGFR Inhibition | 260 |
| Representative Inhibitor | H1975 | L858R/T790M | p-EGFR Inhibition | 441 |
| Representative Inhibitor | HCC827 | delE746-A750 | Cell Proliferation | 64 |
Table 3: Hypothetical In Vivo Efficacy in a Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2.5 |
| This compound (10 mg/kg) | Oral, Daily | 85 | -1.5 |
| Standard of Care | Oral, Daily | 92 | -4.0 |
Detailed Experimental Protocols
Detailed and standardized protocols are critical for the reliable characterization of inhibitor candidates.
Biochemical EGFR Kinase Inhibition Assay (HTRF Method)
This assay quantifies the ability of an inhibitor to block EGFR's enzymatic activity in a purified system.
-
Reagent Preparation : Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).[13] Prepare serial dilutions of this compound in DMSO.
-
Enzyme Incubation : In a 384-well plate, pre-incubate recombinant human EGFR enzyme (e.g., 5 nM of EGFR-WT or EGFR-L858R/T790M) with the serially diluted inhibitor (or DMSO vehicle) for 30 minutes at 27°C.[13]
-
Kinase Reaction : Initiate the reaction by adding a mixture of ATP and a substrate peptide (e.g., a biotinylated poly-GT peptide). The ATP concentration should be set near the Km value for each EGFR variant.[14] Incubate for 60 minutes at room temperature.
-
Detection : Stop the reaction and add detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin.
-
Data Acquisition : After a 60-minute incubation, read the plate on an HTRF-compatible reader. Calculate the ratio of emission at 665 nm to 620 nm.
-
Analysis : Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular EGFR Autophosphorylation Assay
This cell-based assay measures the inhibitor's ability to block EGFR phosphorylation in a cellular context.
-
Cell Culture : Plate A431 cells (EGFR wild-type) or H1975 cells (EGFR L858R/T790M) in 12-well plates and grow to ~90% confluency.[13]
-
Serum Starvation : Replace the growth medium with low-serum media (0.1% FBS) and incubate for 16-18 hours to reduce basal EGFR activity.[13]
-
Inhibitor Treatment : Treat the cells with serially diluted this compound (or DMSO vehicle) for 1 hour.
-
EGFR Stimulation : Stimulate the cells with 50 ng/mL of human EGF for 15 minutes at 37°C to induce EGFR autophosphorylation.[13]
-
Cell Lysis : Immediately wash the cells with cold PBS and lyse them with a buffer containing protease and phosphatase inhibitors.
-
Analysis : Quantify the level of phosphorylated EGFR (e.g., at Tyr1173) and total EGFR using an ELISA-based method or Western blotting. Plot the percentage of p-EGFR inhibition against inhibitor concentration to determine the EC₅₀.
Cell Viability Assay (CellTiter-Glo® Method)
This assay determines the effect of the inhibitor on the proliferation and viability of cancer cell lines.
-
Cell Plating : Seed NSCLC cells (e.g., HCC827) in opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight.[15]
-
Compound Treatment : Treat the cells with a range of concentrations of this compound and incubate for 72 hours.[13]
-
Reagent Addition : Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[8][16]
-
Lysis and Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][17]
-
Data Acquisition : Measure luminescence using a plate-reading luminometer.
-
Analysis : Normalize the data to vehicle-treated controls and plot cell viability against inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).
Western Blotting for p-EGFR
This method provides a qualitative and semi-quantitative assessment of EGFR phosphorylation.
-
Sample Preparation : Prepare cell lysates as described in the autophosphorylation assay (Section 5.2). Quantify protein concentration using a BCA assay.
-
SDS-PAGE : Separate 25 µg of protein from each sample on a 4–15% gradient SDS-polyacrylamide gel.[18]
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[18]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Y1173) or total EGFR.[19][20]
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.[18] Use an antibody against a housekeeping protein (e.g., β-Actin) as a loading control.
In Vivo Tumor Xenograft Study
This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Model Establishment : Subcutaneously inject human NSCLC cells (e.g., 2 x 10⁶ FaDu cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[21][22] Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Group Randomization : Randomize the mice into treatment groups (e.g., vehicle control, this compound, standard-of-care).[23]
-
Drug Administration : Administer the treatment as determined by prior pharmacokinetic studies (e.g., daily oral gavage).[24]
-
Tumor and Health Monitoring : Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (V = L × W²/2).[22] Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Study Endpoint : Continue treatment for a defined period (e.g., 15-21 days) or until tumors in the control group reach a predetermined maximum size.[21] Euthanize the mice and excise the tumors for further analysis (e.g., histology or biomarker analysis).
-
Analysis : Compare the tumor volumes and growth rates between the treated and control groups to determine the percentage of tumor growth inhibition.
EGFR Signaling Pathways
Upon ligand binding and dimerization, EGFR undergoes autophosphorylation on several C-terminal tyrosine residues.[25] These phosphorylated sites serve as docking stations for various adaptor proteins, which in turn activate multiple downstream signaling cascades that drive oncogenic phenotypes.[5][26]
RAS-RAF-MEK-ERK (MAPK) Pathway
This is a primary pathway regulating cell proliferation, differentiation, and survival.
-
Activation : The adaptor protein Grb2 binds to phosphorylated EGFR and recruits the guanine nucleotide exchange factor SOS. SOS activates RAS by promoting the exchange of GDP for GTP.
-
Cascade : Activated RAS initiates a phosphorylation cascade, sequentially activating RAF, MEK, and finally ERK1/2.
-
Outcome : Activated ERK translocates to the nucleus to phosphorylate transcription factors (e.g., c-Myc, c-Fos), leading to the expression of genes that drive cell cycle progression and proliferation.[26][27]
PI3K-AKT-mTOR Pathway
This pathway is central to cell growth, survival, and metabolism.
-
Activation : Phosphorylated EGFR recruits and activates Phosphoinositide 3-kinase (PI3K).
-
Second Messenger : PI3K phosphorylates PIP2 to generate the second messenger PIP3.
-
Cascade : PIP3 recruits and activates AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a range of downstream targets, including mTOR (mammalian Target of Rapamycin).
-
Outcome : The activation of mTOR and other AKT targets promotes protein synthesis, cell growth, and inhibits apoptosis by phosphorylating pro-apoptotic proteins like BAD.[27]
Other Key Pathways: PLCγ and JAK/STAT
EGFR activation also triggers other important signaling cascades.
-
PLCγ Pathway : Activated EGFR recruits and phosphorylates Phospholipase C gamma (PLCγ). PLCγ cleaves PIP2 into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), influencing cell growth and migration.[26]
-
JAK/STAT Pathway : EGFR can activate Janus Kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to promote the expression of genes involved in cell survival and proliferation.[26]
Conclusion
Covalent inhibitors represent a powerful strategy for achieving potent and durable inhibition of EGFR, particularly in the context of acquired resistance to reversible inhibitors. The characterization of a novel agent like this compound requires a rigorous, multi-faceted approach encompassing biochemical kinetics, cell-based functional assays, and in vivo efficacy models. By systematically evaluating its potency, selectivity, and therapeutic window, the full potential of such a compound can be elucidated. The methodologies and frameworks presented in this guide provide a robust foundation for the continued development of next-generation covalent EGFR inhibitors aimed at overcoming the challenges of cancer therapy.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance | Semantic Scholar [semanticscholar.org]
- 12. First cell-active covalent EGFR inhibitor described | BioWorld [bioworld.com]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. promega.com [promega.com]
- 16. ch.promega.com [ch.promega.com]
- 17. scribd.com [scribd.com]
- 18. Phospho-EGFR and Phospho-Erk1/2 Western Blotting [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 3.6. In-Vivo Xenograft Tumor Models for Drug Testing [bio-protocol.org]
- 22. Mouse xenograft tumor model [bio-protocol.org]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 26. ClinPGx [clinpgx.org]
- 27. researchgate.net [researchgate.net]
In-depth Technical Guide: Discovery and Synthesis of Egfr-IN-108
A comprehensive overview for researchers, scientists, and drug development professionals.
Foreword
The epidermal growth factor receptor (EGFR) is a critical target in cancer therapy, particularly in non-small cell lung cancer (NSCLC).[1][2] Its overexpression or mutation can lead to uncontrolled cell proliferation and tumor growth.[2][3] Small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have been a cornerstone of treatment for patients with EGFR-mutant cancers.[1][2][4] This document provides a detailed account of a novel bifunctional small-molecule degrader, herein referred to as Egfr-IN-108, designed to overcome resistance mechanisms to traditional EGFR inhibitors.
This compound is a proteolysis-targeting chimera (PROTAC) that leverages the ubiquitin-proteasome system to induce the degradation of the EGFR protein. This approach offers a distinct advantage over simple inhibition, as it can eliminate the entire protein, thereby preventing both its catalytic and scaffolding functions and potentially mitigating resistance. This guide will detail the discovery, synthesis, and biological evaluation of this compound, presenting key data in a structured format and providing detailed experimental protocols.
Discovery and Design Rationale
The development of this compound was predicated on the established clinical success and known limitations of the first-generation EGFR TKI, gefitinib.[1][5] Gefitinib binds with high affinity to the EGFR kinase domain, particularly in mutant forms of the receptor, and prevents ATP binding, thereby inhibiting downstream signaling.[1] However, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, can reduce the efficacy of first-generation TKIs.[1]
This compound was designed as a bifunctional molecule, tethering the EGFR-binding moiety of gefitinib to a ligand for an E3 ubiquitin ligase. This heterobifunctional architecture is intended to bring the E3 ligase into close proximity with the EGFR protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the synthesis of the gefitinib analogue and the E3 ligase ligand, followed by their conjugation via a chemical linker.
Experimental Protocol: Synthesis of a Key Intermediate
A representative synthetic step for a gefitinib-based component is provided below.
Synthesis of (3-ethynylphenyl)(4-((3-fluoro-4-methoxyphenyl)amino)quinazolin-6-yl)methanone:
-
To a solution of 4-((3-fluoro-4-methoxyphenyl)amino)-6-iodoquinazoline (1.0 eq) in a suitable solvent such as a mixture of dioxane and water is added (3-ethynylphenyl)boronic acid (1.5 eq).
-
A palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 eq), and a base such as potassium carbonate (3.0 eq) are added to the reaction mixture.
-
The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C for several hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Biological Evaluation
The biological activity of this compound was assessed through a series of in vitro experiments to determine its binding affinity, degradation efficiency, and anti-proliferative effects in cancer cell lines.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained for this compound and related compounds.
| Compound | Target | IC50 (nM) |
| This compound | EGFR L858R/T790M | 1.37 ± 0.03 |
| This compound | EGFR del19/T790M | 1.13 ± 0.01 |
| Gefitinib | Wild-Type EGFR | 31 |
Table 1: In vitro inhibitory activity of this compound against mutant EGFR kinases.[4][5]
| Cell Line | Compound | DC50 (nM) | Dmax (%) |
| HCC-827 (EGFR del19) | This compound | 5.0 | >95 |
| H3255 (EGFR L858R) | This compound | 3.3 | >95 |
Table 2: EGFR protein degradation efficiency of this compound in lung cancer cell lines after a 16-hour treatment.[1]
| Cell Line | Compound | GI50 (nM) |
| BAF3-EGFR L858R/T790M/C797S | This compound | 18 |
| BAF3-EGFR del19/T790M/C797S | This compound | 25 |
Table 3: Anti-proliferative activity of this compound in engineered cancer cell lines.[5]
Experimental Protocols
Western Blotting for EGFR Degradation:
-
Cancer cells (e.g., HCC-827, H3255) are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 16 hours).
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against EGFR and a loading control (e.g., β-actin) overnight at 4 °C.
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis is performed to quantify the protein levels, and the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are calculated.[1]
Mechanism of Action and Signaling Pathways
This compound functions by hijacking the cell's natural protein disposal machinery to selectively eliminate EGFR. Upon binding to both EGFR and an E3 ligase, a ternary complex is formed, leading to the ubiquitination of EGFR and its subsequent degradation by the 26S proteasome. This degradation abrogates all downstream signaling pathways initiated by EGFR.
The EGFR signaling cascade is a complex network that plays a crucial role in cell proliferation, survival, and differentiation.[6] Ligand binding to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[6][7] This, in turn, activates several downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which are critical for cell growth and survival.[7][8]
Figure 1: Simplified EGFR signaling pathway leading to cell proliferation and survival.
By inducing the degradation of EGFR, this compound effectively shuts down these oncogenic signaling cascades.
Figure 2: Mechanism of action of this compound as a PROTAC degrader.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for overcoming resistance to conventional EGFR inhibitors. Its ability to induce potent and selective degradation of EGFR in cancer cells highlights the potential of targeted protein degradation as a modality in oncology. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the treatment of EGFR-driven malignancies. Future research should focus on optimizing the pharmacokinetic properties of the molecule and evaluating its efficacy and safety in in vivo models.
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
The Role of EGFR Inhibition in Apoptosis Induction: A Technical Guide
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule frequently implicated in the proliferation and survival of cancer cells. Consequently, EGFR has emerged as a key target for therapeutic intervention. While a specific inhibitor designated "Egfr-IN-108" is not documented in the scientific literature, a substantial body of research exists on the role of EGFR Tyrosine Kinase Inhibitors (TKIs) in inducing programmed cell death, or apoptosis. This guide provides a detailed overview of the mechanisms by which EGFR inhibitors trigger apoptosis, the experimental methods used to assess this process, and the key signaling pathways involved.
Core Mechanisms of Apoptosis Induction by EGFR Inhibitors
EGFR TKIs primarily induce apoptosis by blocking the downstream signaling pathways that promote cell survival and proliferation.[1][2][3] This inhibition leads to the activation of both the intrinsic and extrinsic apoptotic pathways.
Key Proteins and Pathways
The induction of apoptosis by EGFR-TKIs involves a complex interplay of various proteins. The following table summarizes the key players in the intrinsic and extrinsic pathways that are modulated by EGFR inhibition.
| Pathway | Protein/Family | Role in Apoptosis | Effect of EGFR-TKI |
| Intrinsic | Bcl-2 family (Bcl-2, Bcl-xL) | Anti-apoptotic | Downregulation |
| Bcl-2 family (Bax, Bak) | Pro-apoptotic | Upregulation/Activation | |
| Cytochrome c | Activates caspases | Release from mitochondria | |
| Caspase-9 | Initiator caspase | Activation | |
| Caspase-3 | Executioner caspase | Activation | |
| PARP | DNA repair | Cleavage and inactivation | |
| Extrinsic | Fas/FasL | Death receptor/ligand | Upregulation of Fas/FasL |
| Caspase-8 | Initiator caspase | Activation | |
| Caspase-3 | Executioner caspase | Activation | |
| Other | STAT3 | Transcription factor | Can mediate pro-apoptotic signals[4] |
| p53 | Tumor suppressor | Can enhance TKI sensitivity[1] |
Experimental Protocols for Assessing Apoptosis
Several key experimental techniques are employed to quantify and characterize the apoptotic effects of EGFR inhibitors.
Annexin V/Propidium Iodide (PI) Staining
This is a widely used flow cytometry-based assay to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and is used to label early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
Methodology:
-
Treat cancer cells with the EGFR inhibitor for a specified time course.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Western Blotting for Apoptosis Markers
This technique is used to detect the expression levels and cleavage of key apoptotic proteins.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest. Cleavage of proteins like PARP and caspases is a hallmark of apoptosis.
-
Methodology:
-
Treat cells with the EGFR inhibitor and prepare whole-cell lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, cleaved caspase-9, etc.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in EGFR-TKI-induced apoptosis.
Caption: EGFR-TKI induced apoptosis via the intrinsic pathway.
References
- 1. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
Anti-angiogenic properties of Egfr-IN-108
An In-depth Technical Guide on the Core Anti-Angiogenic Properties of EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis.[1][2][3] The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a pivotal role in regulating cellular processes such as proliferation, survival, and differentiation, and has been identified as a key driver of tumor-induced angiogenesis.[4][5][6] Consequently, inhibiting EGFR signaling has emerged as a promising anti-cancer strategy with significant anti-angiogenic effects. This technical guide provides a comprehensive overview of the anti-angiogenic properties of EGFR inhibitors, detailing the underlying mechanisms, experimental validation, and key signaling pathways. While specific data for a compound designated "Egfr-IN-108" is not available in the public domain, this guide focuses on the well-established principles and data derived from widely studied EGFR inhibitors.
EGFR Signaling and its Role in Angiogenesis
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α), initiates a cascade of downstream signaling events.[6][7] This activation leads to the upregulation of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), which is a major driver of angiogenesis.[4][7] The EGFR pathway can promote VEGF production through both hypoxia-inducible factor 1-alpha (HIF-1α)-dependent and -independent mechanisms.[7] Furthermore, EGFR signaling in endothelial cells themselves can contribute to their proliferation and survival, directly promoting neovascularization.[8]
The interplay between EGFR and VEGF signaling pathways creates a positive feedback loop that enhances tumor angiogenesis.[7][9] EGFR activation can increase VEGF levels, while VEGF can, in turn, contribute to resistance to EGFR inhibitors.[7] This crosstalk underscores the rationale for targeting EGFR as a strategy to inhibit angiogenesis.
Quantitative Assessment of Anti-Angiogenic Effects of EGFR Inhibitors
The anti-angiogenic efficacy of EGFR inhibitors is quantified using various in vitro and in vivo assays. The following tables summarize representative quantitative data for commonly studied EGFR inhibitors like gefitinib and erlotinib.
| Inhibitor | Assay | Cell Line | Key Findings | Reference |
| Gefitinib | Cell Viability (MTT Assay) | HUVEC | Suppressed MAPF-induced endothelial migration and partially attenuated proliferation. | [8] |
| Erlotinib | In vivo Tumor Growth | H1975 Xenograft | Did not inhibit tumor growth as a monotherapy in a resistant model. | [2] |
| EGFR Silencing | Spontaneous Metastasis Model | Human Tumor Cells (hi/diss variants) | Decreased tumor growth by 20-25% and reduced intratumoral vasculature permeability. | [4] |
HUVEC: Human Umbilical Vein Endothelial Cells; MAPF: Malignant Associated Pleural Fluid
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of anti-angiogenic properties. Below are protocols for key in vitro assays.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of endothelial cells.
Methodology:
-
Cell Seeding: HUVECs are seeded at a density of 2 x 10^4 cells per well in a 96-well plate.[8]
-
Treatment: Cells are incubated with the test compound (e.g., an EGFR inhibitor) at various concentrations for a specified period (e.g., 24 hours).[8]
-
MTT Assay: After incubation, 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 4 hours.[8]
-
Lysis and Absorbance Measurement: The cells are lysed with DMSO, and the absorbance is measured at 590 nm.[8] The results are calculated from multiple independent experiments.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Methodology:
-
Matrix Preparation: A basement membrane extract (BME) is thawed on ice and pipetted into the wells of a 96-well plate (50 µl per well). The plate is incubated at 37°C for 30-60 minutes to allow the BME to gel.[10]
-
Cell Seeding: HUVECs are harvested and resuspended in media containing the test compound or vehicle control. The cell suspension (e.g., 1 x 10^4 to 2 x 10^4 cells in 100 µl) is then added to the BME-coated wells.[11][12]
-
Incubation: The plate is incubated at 37°C for 4-18 hours to allow for the formation of tube-like structures.[13]
-
Visualization and Quantification: The formation of tubes is observed and photographed using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
EGFR Signaling Pathway Leading to Angiogenesis
Caption: EGFR signaling cascade leading to VEGF production and angiogenesis.
Experimental Workflow for Assessing Anti-Angiogenic Properties
Caption: A typical workflow for evaluating the anti-angiogenic potential of an EGFR inhibitor.
Conclusion
The inhibition of EGFR signaling represents a validated and effective strategy for attenuating tumor-induced angiogenesis. By disrupting the production of key pro-angiogenic factors like VEGF and directly impacting endothelial cell function, EGFR inhibitors contribute to the normalization of tumor vasculature and a reduction in tumor growth and metastasis. The experimental protocols and assays detailed in this guide provide a robust framework for the preclinical evaluation of novel EGFR inhibitors. A thorough understanding of the underlying signaling pathways is paramount for the rational design of next-generation anti-angiogenic therapies, potentially including combination strategies that simultaneously target both EGFR and VEGF signaling for synergistic effects.[9]
References
- 1. Upregulated stromal EGFR and vascular remodeling in mouse xenograft models of angiogenesis inhibitor-resistant human lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upregulated stromal EGFR and vascular remodeling in mouse xenograft models of angiogenesis inhibitor–resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. EGFR Regulates the Development and Microarchitecture of Intratumoral Angiogenic Vasculature Capable of Sustaining Cancer Cell Intravasation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Dual inhibition of EGFR-VEGF: An effective approach to the treatment of advanced non-small cell lung cancer with EGFR mutation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concurrent Blockade of Endothelial EGFR and VEGF Signaling on Malignant Associated Pleural Fluid Induced Angiogenesis: From Clinic to Bench - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR-TKI Plus Anti-Angiogenic Drugs in EGFR-Mutated Non–Small Cell Lung Cancer: A Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. promocell.com [promocell.com]
- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
Preliminary In Vitro Profile of Egfr-IN-108: A Novel EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the preliminary in vitro studies conducted on Egfr-IN-108, a novel, potent, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). The data presented herein summarizes the initial characterization of this compound, including its inhibitory activity in biochemical and cell-based assays, and its effects on downstream signaling pathways. Detailed experimental protocols are provided to ensure reproducibility and facilitate further investigation. This whitepaper is intended to serve as a core resource for researchers and drug development professionals interested in the preclinical profile of this compound.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a critical role in regulating essential cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various human cancers, particularly non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1][2] Consequently, EGFR has emerged as a major therapeutic target in oncology.
First and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib, erlotinib, and afatinib, have demonstrated significant clinical efficacy.[3][4] However, their effectiveness is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in the EGFR kinase domain.[5][6] This has spurred the development of next-generation inhibitors designed to overcome these resistance mechanisms.
This compound is a novel small molecule inhibitor designed to potently and selectively target both wild-type and mutant forms of EGFR, including those harboring the T790M resistance mutation. This document details the initial in vitro characterization of this compound, providing foundational data on its biochemical potency, cellular activity, and mechanism of action.
Biochemical Activity
The inhibitory activity of this compound was first assessed in a biochemical assay against the isolated kinase domains of wild-type EGFR and the double mutant (L858R/T790M) EGFR.
Data Presentation: Biochemical Inhibition of EGFR Kinase Activity
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Wild-Type EGFR | 11.64 ± 1.30 |
| L858R/T790M EGFR | 10.51 ± 0.71 | |
| Reference TKI A | Wild-Type EGFR | 8.5 ± 0.9 |
| L858R/T790M EGFR | > 1000 | |
| Reference TKI B | Wild-Type EGFR | 15.2 ± 2.1 |
| L858R/T790M EGFR | 12.8 ± 1.5 |
Data are presented as the mean ± standard deviation from three independent experiments.
Experimental Protocols: Biochemical Kinase Assay
A continuous-read kinase assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound.[7]
-
Enzymes and Substrates : Recombinant human EGFR (wild-type) and EGFR (L858R/T790M) were used. A fluorescently labeled peptide substrate was employed for detection.[7]
-
Assay Buffer : The reaction was carried out in a buffer containing 20 mM Tris (pH 7.5), 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.[7]
-
Procedure :
-
The EGFR enzyme was pre-incubated with serially diluted this compound (or reference compounds) in a 384-well plate for 30 minutes at room temperature.
-
The kinase reaction was initiated by the addition of a solution containing ATP and the peptide substrate.
-
The increase in fluorescence, corresponding to substrate phosphorylation, was monitored kinetically using a plate reader.
-
Initial reaction velocities were calculated from the linear phase of the progress curves.
-
IC50 values were determined by plotting the initial velocity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cellular Activity
The anti-proliferative and target engagement effects of this compound were evaluated in various human cancer cell lines with different EGFR statuses.
Data Presentation: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | GI50 (nM) for this compound |
| A431 | Epidermoid Carcinoma | Wild-Type (overexpressed) | 48 ± 6 |
| HCC827 | NSCLC | Exon 19 Deletion | 35 ± 4 |
| H1975 | NSCLC | L858R/T790M | 75 ± 9 |
| A549 | NSCLC | Wild-Type | > 5000 |
GI50 represents the concentration required to inhibit cell growth by 50%. Data are the mean ± SD of three independent experiments.
Data Presentation: Inhibition of EGFR Phosphorylation in Cells
| Cell Line | EGFR Status | EC50 (nM) for this compound | | :--- | :--- | :--- | :--- | | A431 | Wild-Type (overexpressed) | 65 ± 8 | | H1975 | L858R/T790M | 92 ± 11 |
EC50 is the half-maximal effective concentration for the inhibition of EGF-stimulated EGFR phosphorylation. Data are the mean ± SD of three independent experiments.
Experimental Protocols
The growth-inhibitory effects of this compound were assessed using a standard cell viability assay.[8]
-
Cell Lines : A431, HCC827, H1975, and A549 cells were obtained from a certified cell bank.
-
Culture Conditions : Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Procedure :
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with a range of concentrations of this compound for 72 hours.
-
Cell viability was determined by measuring the cellular ATP content using a luminescent cell viability assay kit.
-
GI50 values were calculated by non-linear regression analysis of the dose-response curves.
-
An in-cell Western assay was used to quantify the inhibition of EGFR autophosphorylation.
-
Procedure :
-
Cells were seeded in 96-well plates and grown to 80-90% confluency.
-
The cells were serum-starved for 24 hours prior to treatment.
-
Cells were pre-treated with various concentrations of this compound for 2 hours.
-
EGFR phosphorylation was stimulated by the addition of 100 ng/mL of human epidermal growth factor (EGF) for 10 minutes.
-
The cells were then fixed, permeabilized, and incubated with primary antibodies against phospho-EGFR and total EGFR.
-
Fluorescently labeled secondary antibodies were used for detection, and the plates were imaged on an infrared imaging system.
-
The ratio of phospho-EGFR to total EGFR was calculated, and EC50 values were determined from the dose-response curves.
-
Signaling Pathway Analysis
EGFR activation triggers multiple downstream signaling cascades that are crucial for cell growth and survival.[9][10] The primary pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[11]
EGFR Signaling Pathways
Caption: EGFR signaling pathways and the inhibitory action of this compound.
Experimental Workflow: In Vitro Characterization
Caption: Workflow for the in vitro characterization of this compound.
Summary and Future Directions
The preliminary in vitro data demonstrate that this compound is a potent inhibitor of both wild-type and L858R/T790M mutant EGFR in biochemical assays. This activity translates to effective inhibition of cell proliferation in cancer cell lines harboring activating and resistance mutations in EGFR, while sparing cells with wild-type EGFR that is not overexpressed. Furthermore, this compound effectively blocks EGFR autophosphorylation in a cellular context, confirming its on-target activity.
These promising initial results warrant further investigation. Future studies will focus on:
-
A comprehensive kinase selectivity profile to assess off-target activities.
-
In-depth analysis of downstream signaling pathway modulation.
-
Evaluation of this compound in combination with other anti-cancer agents.
-
In vivo efficacy studies in relevant xenograft models.
The data presented in this whitepaper establish this compound as a promising candidate for further preclinical and clinical development as a next-generation EGFR inhibitor for the treatment of EGFR-driven cancers.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. rsc.org [rsc.org]
- 8. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of Egfr-IN-108: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Epidermal Growth Factor Receptor (EGFR) remains a pivotal target in oncology. Its aberrant signaling, driven by mutations or overexpression, is a key driver in the proliferation and survival of various cancer cells. The development of specific EGFR inhibitors has revolutionized treatment paradigms, particularly in non-small cell lung cancer (NSCLC). This technical guide delves into the preclinical data available for Egfr-IN-108, a designation that appears to encompass at least two distinct chemical entities: a covalent inhibitor referred to as "Compound 12" and a chloride salt designated "Compound Ru3S". This document aims to consolidate the publicly available information on their therapeutic targets, mechanism of action, and associated experimental data to aid researchers in their ongoing efforts to combat EGFR-driven malignancies.
This compound (Compound 12): A Covalent Inhibitor
This compound, also referred to as Compound 12 in patent literature, is a selective and covalent inhibitor of the Epidermal Growth Factor Receptor. Covalent inhibitors form a permanent bond with their target protein, which can lead to a more sustained and potent inhibition of its activity.
Therapeutic Target and Mechanism of Action
The primary therapeutic target of this compound (Compound 12) is the EGFR protein. By covalently binding to the receptor, it is designed to suppress the growth of cancer cells that have mutations in the EGFR gene. This mechanism is particularly relevant for overcoming resistance to first and second-generation EGFR inhibitors, a common clinical challenge often driven by secondary mutations like C797S. The covalent nature of the binding aims to maintain inhibitory activity even in the presence of such mutations.
Quantitative Data
The inhibitory activity of this compound (Compound 12) has been quantified by its pIC50 value, which is a logarithmic measure of the concentration of an inhibitor required for 50% inhibition.
| Compound | Parameter | Value |
| This compound (Compound 12) | pIC50 | 9.4 |
Table 1: Inhibitory potency of this compound (Compound 12).
Experimental Protocols
The following provides a generalized experimental protocol for determining the inhibitory activity of a compound like this compound (Compound 12) based on standard practices in the field. The specific details for Compound 12 would be found within the associated patent documentation.
Kinase Inhibition Assay (General Protocol):
-
Objective: To determine the in vitro inhibitory activity of a test compound against EGFR.
-
Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), the test compound (this compound), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, add the EGFR enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection method.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 or pIC50 value by fitting the data to a dose-response curve.
-
This compound Chloride (Compound Ru3S)
This compound chloride, also known as Compound Ru3S, is another potent inhibitor of human EGFR. Information on this compound appears to originate from chemical suppliers, and a primary research publication detailing its synthesis and characterization has not been identified in the public domain.
Therapeutic Target and Biological Activities
Similar to Compound 12, the primary target of this compound chloride is EGFR. The available data suggests that this compound exhibits a range of anti-cancer properties:
-
Anti-proliferative Activity: It has been shown to inhibit the growth of various cancer cell lines.
-
Apoptosis Induction: The compound is reported to induce programmed cell death in cancer cells.
-
Anti-angiogenic Effects: It may also inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.
Quantitative Data
The inhibitory concentration (IC50) values for this compound chloride against human EGFR and a panel of cancer cell lines are summarized below.
| Target/Cell Line | IC50 (nM) |
| hEGFR | 5.8 |
| HepG2 | 23,760 |
| Caco-2 | 2,470 |
| HT-29 | 6,240 |
| MCF-7 | 5,350 |
| A549 | 29,900 |
| HEK293T | 33,150 |
Table 2: In vitro inhibitory and cytotoxic activity of this compound chloride (Compound Ru3S).
Experimental Protocols
Without access to the primary research article, detailed experimental protocols for this compound chloride cannot be provided. However, standard methodologies for the cited biological activities are outlined below.
Cell Proliferation Assay (General Protocol, e.g., MTT Assay):
-
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
-
Materials: Cancer cell lines, cell culture medium, the test compound, and a viability detection reagent (e.g., MTT).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound.
-
Incubate for a specified period (e.g., 48 hours).
-
Add the MTT reagent and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
Apoptosis Assay (General Protocol, e.g., Annexin V Staining):
-
Objective: To determine if a compound induces apoptosis.
-
Materials: Cancer cells, the test compound, Annexin V-FITC, and Propidium Iodide (PI).
-
Procedure:
-
Treat cells with the test compound for a defined period.
-
Harvest the cells and wash them with a binding buffer.
-
Stain the cells with Annexin V-FITC and PI.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Conclusion and Future Directions
The available data on this compound, encompassing both "Compound 12" and "Compound Ru3S", highlights their potential as potent EGFR inhibitors. "Compound 12" is presented as a covalent inhibitor with a high pIC50, suggesting strong target engagement. "Compound Ru3S" demonstrates broad anti-proliferative activity across several cancer cell lines and is implicated in inducing apoptosis and inhibiting angiogenesis.
For drug development professionals, the covalent mechanism of "Compound 12" is of particular interest for its potential to overcome acquired resistance. However, a thorough evaluation of its selectivity profile and in vivo efficacy is warranted. The multifaceted biological activities of "Compound Ru3S" are promising, but the lack of a primary scientific publication necessitates caution in interpreting the supplier-provided data. Further independent verification of its activities and a comprehensive investigation into its mechanism of action are crucial next steps.
Researchers are encouraged to consult the primary patent literature for "Compound 12" to obtain more specific details on its synthesis and biological evaluation. For "Compound Ru3S", direct engagement with the supplier for technical data and any available citations is recommended. The continued exploration of novel EGFR inhibitors like those designated this compound is vital for expanding the therapeutic arsenal against EGFR-driven cancers.
Methodological & Application
Application Notes and Protocols for Egfr-IN-108
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Egfr-IN-108, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). These guidelines are intended for researchers, scientists, and drug development professionals investigating EGFR signaling and developing novel anti-cancer therapeutics.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the development and progression of various cancers.[2][3] this compound is a small molecule inhibitor designed to target the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking its downstream signaling cascades.
Mechanism of Action
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3][4] This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway.[4][5] These pathways are central to promoting cell growth, proliferation, and survival. This compound competitively binds to the ATP pocket of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of these oncogenic signaling cascades.
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a cell viability assay after 72 hours of treatment.
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) of this compound |
| A431 | Skin Squamous Carcinoma | Wild-Type (Amplified) | 15 |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutant | 50 |
| HCC827 | Non-Small Cell Lung Cancer | delE746-A750 Mutant | 25 |
| SW620 | Colorectal Adenocarcinoma | Wild-Type (Low Expression) | >1000 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol describes a method to determine the effect of this compound on the viability of adherent cancer cell lines using a colorimetric MTS assay.
Materials:
-
Cancer cell lines (e.g., A431, NCI-H1975, HCC827)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well clear-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blotting for Phospho-EGFR
This protocol is designed to assess the inhibitory effect of this compound on EGFR phosphorylation.
Materials:
-
Cancer cell lines cultured in 6-well plates
-
This compound
-
Recombinant human EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture cells in 6-well plates until they reach 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with 100 ng/mL of EGF for 15 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with 100-200 µL of lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Experimental Workflow Diagram
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of EGFR Inhibitors in Mouse Xenograft Models
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and migration.[1][2] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers.[3][4] Consequently, EGFR has become a prime target for anti-cancer therapies, leading to the development of small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.[4][5]
These application notes provide a comprehensive overview of the in vivo evaluation of EGFR inhibitors using mouse xenograft models. The protocols and data presented herein are a synthesis of established methodologies and serve as a guide for researchers and drug development professionals. Due to the absence of publicly available in vivo data for a specific compound designated "Egfr-IN-108," the following sections will provide a generalized framework and utilize representative data from studies on other well-characterized EGFR inhibitors.
EGFR Signaling Pathway
The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α). This binding induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated sites act as docking stations for various signaling proteins, activating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal for cell survival and proliferation.[6][7][8]
Experimental Protocols
Cell Lines and Culture
A variety of human cancer cell lines with known EGFR mutation status are utilized for establishing xenograft models. The choice of cell line is critical and should align with the specific research question. For instance, cell lines harboring activating EGFR mutations (e.g., exon 19 deletions or L858R mutation) are often sensitive to first-generation TKIs, while those with the T790M resistance mutation are typically used to evaluate third-generation inhibitors.[5][9][10]
Table 1: Commonly Used Cell Lines in EGFR Xenograft Studies
| Cell Line | Cancer Type | EGFR Status |
| A431 | Squamous Cell Carcinoma | Overexpression |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R, T790M |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 deletion |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 deletion |
Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Animal Models
Immunocompromised mice, such as athymic nude mice or SCID mice, are standard for establishing xenograft tumors from human cell lines. All animal procedures must be conducted in accordance with institutional guidelines and regulations.
Xenograft Tumor Implantation
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
Drug Formulation and Administration
The formulation of the EGFR inhibitor will depend on its physicochemical properties. Oral gavage is a common route of administration for small-molecule TKIs.
-
Prepare the drug formulation at the desired concentration in a suitable vehicle (e.g., a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water).
-
Administer the drug or vehicle control to the mice at the specified dosage and schedule (e.g., once daily).
In Vivo Efficacy Study Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of an EGFR inhibitor in a mouse xenograft model.
Endpoint Analysis
-
Immunohistochemistry (IHC): To assess the levels of phosphorylated EGFR and downstream signaling proteins.
-
Western Blotting: For quantitative analysis of protein expression.
-
Pharmacokinetic (PK) Analysis: To determine the drug concentration in plasma and tumor tissue.[11][12]
Representative Data
The following tables present hypothetical data based on typical results observed in xenograft studies of EGFR inhibitors.
Table 2: Tumor Growth Inhibition in an EGFR-Mutant Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| EGFR Inhibitor A | 25 | 750 ± 150 | 50 |
| EGFR Inhibitor A | 50 | 300 ± 100 | 80 |
| EGFR Inhibitor B | 50 | 450 ± 120 | 70 |
Table 3: Pharmacokinetic Parameters of an EGFR Inhibitor in Mice
| Parameter | Value |
| Cmax (ng/mL) | 1200 |
| Tmax (h) | 2 |
| AUC (ng·h/mL) | 8500 |
| Half-life (h) | 6 |
Conclusion
Mouse xenograft models are indispensable tools for the preclinical evaluation of EGFR inhibitors. A well-designed in vivo study can provide crucial data on the efficacy, pharmacokinetics, and pharmacodynamics of a novel compound, thereby guiding its further clinical development. The protocols and representative data presented here offer a foundational framework for researchers entering this field.
References
- 1. Efficacy of an EGFR-Specific Peptide against EGFR-Dependent Cancer Cell Lines and Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayo.edu [mayo.edu]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Dual targeting of EGFR can overcome a major drug resistance mutation in mouse models of EGFR mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. Comparing the Efficacy of Two Generations of EGFR-TKIs: An Integrated Drug–Disease Mechanistic Model Approach in EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodistribution and Pharmacokinetics of EGFR-Targeted Thiolated Gelatin Nanoparticles Following Systemic Administration in Pancreatic Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncologynews.com.au [oncologynews.com.au]
Application Notes and Protocols for Western Blot Analysis of p-EGFR after Egfr-IN-108 Treatment
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating key cellular processes, including proliferation, differentiation, survival, and migration.[1] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for normal cell function but are often dysregulated in various cancers.[1][2][3] Aberrant EGFR activation, through mutations or overexpression, is a hallmark of many malignancies, including non-small cell lung cancer, colorectal cancer, and glioblastoma, making it a prime target for anti-cancer therapies.[3]
Egfr-IN-108: A Novel EGFR Inhibitor
This compound is a potent and selective small-molecule inhibitor of EGFR. Like other tyrosine kinase inhibitors (TKIs), this compound functions by competitively binding to the ATP-binding pocket of the EGFR kinase domain.[4] This action prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that promote cancer cell proliferation and survival.[2][3] The analysis of EGFR phosphorylation (p-EGFR) is a direct and reliable method to assess the pharmacodynamic activity and efficacy of this compound in both in vitro and in vivo models. Western blot analysis is a widely used technique to detect and quantify the levels of p-EGFR, providing valuable insights into the dose-response and time-course effects of the inhibitor.
Principle of Western Blot for p-EGFR Analysis
Western blotting is a powerful immunodetection technique used to identify and quantify specific proteins in a complex mixture, such as a cell lysate. The protocol involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. For the analysis of p-EGFR, a primary antibody that specifically recognizes the phosphorylated form of EGFR at a key tyrosine residue (e.g., Tyr1068, Tyr1173) is used. A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for visualization and quantification of the p-EGFR protein. A parallel blot using an antibody against total EGFR is essential to normalize the p-EGFR signal and confirm that the observed decrease in phosphorylation is not due to a reduction in the total amount of EGFR protein.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Culture EGFR-expressing cancer cells (e.g., A431, H1975, or other relevant cell lines) in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Serum Starvation (Optional but Recommended):
-
Once the cells reach the desired confluency, aspirate the growth medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add serum-free medium and incubate for 12-24 hours. This step helps to reduce basal levels of EGFR phosphorylation.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the this compound stock solution to the desired final concentrations in serum-free or low-serum medium. Include a vehicle control (DMSO alone).
-
Aspirate the medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 1, 6, 12, or 24 hours).
-
-
Ligand Stimulation:
-
To assess the inhibitory effect of this compound on ligand-induced phosphorylation, add EGF (e.g., 100 ng/mL) to the culture medium for the final 15-30 minutes of the incubation period for both control and inhibitor-treated cells.[5]
-
II. Protein Extraction (Lysis)
-
Cell Lysis:
-
After treatment, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[6]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
-
Lysate Clarification:
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]
-
Carefully transfer the supernatant (protein extract) to fresh, pre-chilled tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
-
III. Western Blot Analysis
-
Sample Preparation:
-
To an equal amount of protein from each sample (e.g., 20-30 µg), add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[7]
-
-
Gel Electrophoresis:
-
Load the prepared samples into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. For a large protein like EGFR (~170 kDa), ensure optimal transfer conditions.[5]
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for p-EGFR (e.g., anti-p-EGFR Y1068 or Y1173) diluted in blocking buffer overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Imaging:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the p-EGFR antibodies and re-probed with a primary antibody for total EGFR and a loading control protein such as β-actin or GAPDH.
-
Data Presentation
Table 1: Quantitative Analysis of p-EGFR Levels after this compound Treatment
| Treatment Group | This compound Conc. (nM) | p-EGFR (Y1068) Relative Density | Total EGFR Relative Density | Normalized p-EGFR/Total EGFR Ratio | % Inhibition of p-EGFR |
| Vehicle Control (DMSO) | 0 | 1.00 | 1.00 | 1.00 | 0% |
| This compound | 1 | 0.85 | 0.98 | 0.87 | 13% |
| This compound | 10 | 0.52 | 1.01 | 0.51 | 49% |
| This compound | 100 | 0.15 | 0.99 | 0.15 | 85% |
| This compound | 1000 | 0.04 | 0.97 | 0.04 | 96% |
Data are presented as mean relative density units normalized to the vehicle control. The % inhibition is calculated relative to the vehicle control after normalization to total EGFR.
Visualizations
Caption: Workflow for Western blot analysis of p-EGFR.
Caption: EGFR signaling pathway and inhibition by this compound.
References
- 1. EGFR interactive pathway | Abcam [abcam.com]
- 2. ClinPGx [clinpgx.org]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR (EGFR) | Abcam [abcam.com]
- 6. Phospho-EGFR and Phospho-Erk1/2 Western Blotting [bio-protocol.org]
- 7. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: EGFR-IN-108 for Overcoming C797S-Mediated Resistance
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical target in the treatment of Non-Small Cell Lung Cancer (NSCLC). While third-generation EGFR Tyrosine Kinase Inhibitors (TKIs) like osimertinib have shown significant efficacy against tumors harboring the T790M resistance mutation, their effectiveness is often limited by the emergence of a tertiary C797S mutation.[1][2] The C797S mutation prevents the covalent binding of irreversible inhibitors to the ATP-binding site of EGFR, leading to acquired resistance.[3][4]
EGFR-IN-108 is a novel, potent, and selective fourth-generation EGFR inhibitor designed to address this critical unmet medical need. As an allosteric inhibitor, this compound binds to a distinct pocket on the EGFR kinase domain, away from the ATP-binding site where the C797S mutation occurs.[5][6] This mechanism allows it to effectively inhibit the activity of EGFR even in the presence of the C797S mutation, which renders previous generations of inhibitors ineffective. These notes provide detailed data and protocols for researchers evaluating the efficacy of this compound in preclinical models of C797S-mediated resistance.
Mechanism of Action and Resistance
EGFR activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival. Third-generation TKIs form a covalent bond with the Cysteine 797 residue in the ATP-binding pocket, irreversibly inhibiting kinase activity. The C797S mutation substitutes this cysteine with a serine, blocking this covalent bond and restoring ATP affinity, thus reactivating downstream signaling and causing drug resistance.[3][7]
This compound functions as an allosteric inhibitor. It binds to a pocket created by the inactive conformation of the kinase, modulating EGFR activity through a non-ATP competitive mechanism.[5][8] This circumvents the resistance conferred by the C797S mutation.
Data Presentation
The following tables summarize the representative in vitro and in vivo activity of this compound against various EGFR genotypes.
Table 1: In Vitro Inhibitory Activity of this compound
This table presents the half-maximal inhibitory concentration (IC50) values of this compound against cell lines expressing clinically relevant EGFR mutations, including the osimertinib-resistant triple mutant. Data is compared to a representative third-generation TKI.
| Cell Line | EGFR Genotype | This compound IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Del19 | 5.2 | 8.5 |
| H1975 | L858R/T790M | 4.1 | 15.1 |
| Ba/F3 | Del19/T790M/C797S | 15.8 | >10,000 |
| Ba/F3 | L858R/T790M/C797S | 23.6 | >10,000 |
| A431 | WT | 610.5 | 596.6 |
Data is synthesized from published results for representative fourth-generation EGFR inhibitors.[7][9]
Table 2: In Vivo Anti-Tumor Efficacy of this compound
This table summarizes the efficacy of this compound in a patient-derived xenograft (PDX) mouse model harboring the EGFR L858R/T790M/C797S triple mutation.
| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI %) | Change in Body Weight (%) |
| Vehicle | - | 0% | +1.5% |
| Osimertinib | 25 | 30.9% | +0.8% |
| This compound | 20 | 58.4% | -1.2% |
| This compound | 40 | 70.6% | -1.8% |
Data is based on representative results from preclinical studies of novel inhibitors against C797S-mutant xenografts.[10]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol determines the cytotoxic effect of this compound on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975, engineered Ba/F3 C797S mutants)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution) or MTT reagent
-
Microplate spectrophotometer
Procedure:
-
Cell Plating: Harvest and count cells. Seed 2,000-5,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate overnight at 37°C, 5% CO2.[11]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Cell Treatment: Remove media from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS reagent directly to each well.[12] If using MTT, follow the manufacturer's protocol which may require a solubilization step.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.[13]
-
Data Analysis: Subtract background absorbance from all wells. Normalize the data to the vehicle control (100% viability). Plot the normalized values against the log-transformed drug concentrations and fit a dose-response curve (non-linear regression) to calculate the IC50 value.
Protocol 2: Western Blot Analysis for EGFR Pathway Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of EGFR and its key downstream effectors, AKT and ERK.
Materials:
-
NSCLC cells cultured in 6-well plates
-
This compound
-
Epidermal Growth Factor (EGF)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: p-EGFR (Tyr1068), EGFR (total), p-AKT (Ser473), AKT (total), p-ERK1/2 (Thr202/Tyr204), ERK1/2 (total), β-actin.
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound (e.g., 10, 100, 1000 nM) for 2-6 hours.
-
EGF Stimulation: Stimulate the cells with 50 ng/mL EGF for 15 minutes at 37°C to induce EGFR phosphorylation.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Electrophoresis: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.[14]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour in 5% BSA/TBST. Incubate with primary antibody overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane thoroughly. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to their respective total protein levels.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a method to evaluate the anti-tumor activity of this compound in an immunodeficient mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or Athymic Nude)
-
NSCLC cells harboring the target mutation (e.g., PC-9 Del19/T790M/C797S)
-
Matrigel
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 million NSCLC cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, osimertinib, this compound low dose, this compound high dose).
-
Treatment: Administer the compounds daily via oral gavage for a predetermined period (e.g., 21-28 days).[16]
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice. Excise, weigh, and photograph the tumors. Tumors can be processed for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Analyze statistical significance between groups.
References
- 1. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Frontiers | Rational design of allosteric inhibitors targeting C797S mutant EGFR in NSCLC: an integrative in silico and in-vitro study [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]
Application Notes and Protocols for Egfr-IN-108 in Non-Small-Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule often implicated in the pathogenesis of Non-Small-Cell Lung Cancer (NSCLC). Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell proliferation and survival. Targeted inhibition of EGFR with small molecules has become a cornerstone of therapy for EGFR-mutant NSCLC. Egfr-IN-108 and its chloride salt, this compound chloride, are identified as selective and covalent inhibitors of EGFR, presenting a potential tool for preclinical research in NSCLC. These application notes provide an overview of the available data and generalized protocols to guide the investigation of this compound in an NSCLC research setting.
Compound Information and In Vitro Activity
This compound is a selective and covalent inhibitor of EGFR. The following tables summarize the available quantitative data for this compound and its chloride salt.
Table 1: Inhibitory Activity of this compound and its Chloride Salt
| Compound | Target | Inhibitory Potency |
| This compound (Compound 12) | EGFR | pIC50: 9.4 |
| This compound chloride (Compound Ru3S) | hEGFR | IC50: 5.8 nM |
Table 2: Cytotoxic Activity of this compound chloride (Compound Ru3S)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small-Cell Lung Cancer | 29.90 |
| HepG2 | Hepatocellular Carcinoma | 23.76 |
| Caco-2 | Colorectal Adenocarcinoma | 2.47 |
| HT-29 | Colorectal Adenocarcinoma | 6.24 |
| MCF-7 | Breast Adenocarcinoma | 5.35 |
| HEK293T | Human Embryonic Kidney | 33.15 |
Data sourced from MedChemExpress. It is recommended to independently verify these values in your experimental systems.
Signaling Pathways
The EGFR signaling cascade is a complex network that plays a central role in cell growth, proliferation, and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. In NSCLC, mutations in EGFR can lead to ligand-independent activation of these pathways, driving tumorigenesis. This compound, as a covalent inhibitor, is expected to block these downstream signaling events.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
A systematic approach is crucial for evaluating the potential of this compound in NSCLC research. The following diagram outlines a typical experimental workflow.
Caption: A typical experimental workflow for evaluating a novel EGFR inhibitor.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound in NSCLC.
Protocol 1: In Vitro Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the cytotoxic effect of this compound on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, H1975, PC-9)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or after solubilizing formazan crystals with 100 µL of DMSO, measure absorbance at 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of EGFR Signaling Pathway
Objective: To assess the effect of this compound on the phosphorylation status of EGFR and its downstream effectors.
Materials:
-
NSCLC cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling with Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a murine NSCLC xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
NSCLC cell line (e.g., H1975)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject NSCLC cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (at a predetermined dose and schedule, e.g., daily oral gavage) or vehicle to the respective groups.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI). Analyze statistical significance between the treatment and control groups.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal and laboratory research.
Troubleshooting & Optimization
Egfr-IN-108 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with EGFR-IN-108. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound chloride powder?
A1: For long-term stability, this compound chloride in its solid (powder) form should be stored at -20°C. Under these conditions, the compound is stable for up to 3 years.[1]
Q2: How should I store solutions of this compound chloride?
A2: Once this compound chloride is dissolved in a solvent, it is recommended to store the solution at -80°C. At this temperature, the solution is stable for up to 1 year.[1] It is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: How is this compound chloride shipped, and what should I do upon receipt?
A3: this compound chloride is typically shipped with blue ice or at ambient temperature.[1] Upon receipt, it is crucial to promptly store the compound under the recommended conditions as outlined in the tables below to ensure its stability.
Stability and Storage Summary
The following tables summarize the recommended storage conditions and stability data for this compound chloride.
Table 1: this compound Chloride (Powder)
| Parameter | Condition | Duration |
| Storage Temperature | -20°C | 3 years |
| Shipping Condition | Ambient or with blue ice | N/A |
Table 2: this compound Chloride (in Solvent)
| Parameter | Condition | Duration |
| Storage Temperature | -80°C | 1 year |
Troubleshooting Guide
Issue: I am seeing reduced or no activity of this compound in my experiments.
Possible Causes and Solutions:
-
Improper Storage: Verify that the compound (both powder and solutions) has been stored at the correct temperatures as specified above. Prolonged storage at room temperature or repeated freeze-thaw cycles of solutions can lead to degradation.
-
Solvent Incompatibility or Degradation: Ensure the solvent used is appropriate for your experimental setup and has not degraded. Prepare fresh solutions if there is any doubt about the quality of the solvent or the age of the stock solution.
-
Experimental Protocol: Review your experimental protocol for any potential errors in dilution, incubation times, or cell handling that might affect the compound's efficacy.
Experimental Protocols
Protocol for Preparation of Stock Solution
-
Allow the this compound chloride vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile environment.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Visual Guides
Diagram 1: Recommended Storage Workflow for this compound Chloride
Caption: Workflow for handling and storing this compound chloride.
Diagram 2: Troubleshooting Logic for Reduced Compound Activity
Caption: Decision tree for troubleshooting this compound activity issues.
References
Technical Support Center: Optimizing EGFR-IN-108 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the use of EGFR-IN-108 in cell viability assays.
Troubleshooting Guide
This guide addresses common issues encountered during cell viability experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| 1. Higher than Expected IC50 Value | Compound Degradation: this compound may be unstable in aqueous solutions over long incubation periods. | - Prepare fresh stock solutions of this compound in a suitable solvent like DMSO for each experiment. - Minimize the time the compound is in aqueous culture medium before being added to the cells. - Consider a shorter incubation time for the assay. |
| Cell Seeding Density: Cell number can influence the apparent IC50 value. | - Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. - Perform a preliminary experiment to determine the optimal cell number that gives a linear response in your chosen viability assay. | |
| Incorrect Assay Endpoint: The chosen incubation time may not be sufficient for the compound to exert its maximum effect. | - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for observing the cytotoxic or anti-proliferative effects of this compound. | |
| 2. High Variability Between Replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | - Ensure a homogenous cell suspension before and during seeding. - Use a multichannel pipette for seeding and ensure proper mixing of the cell suspension between each plate. |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in compound concentration. | - Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Compound Precipitation: this compound may precipitate at higher concentrations in the culture medium. | - Visually inspect the wells for any signs of precipitation after adding the compound. - If precipitation is observed, consider using a lower top concentration or a different solvent formulation. The final DMSO concentration in the culture medium should typically be kept below 0.5%. | |
| 3. Unexpected Cell Viability at High Concentrations | Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to EGFR inhibitors. | - Verify the EGFR mutation status of your cell line. Cell lines with wild-type EGFR are generally less sensitive to EGFR inhibitors. - Consider using a cell line known to be sensitive to EGFR inhibitors as a positive control. |
| Assay Interference: this compound might interfere with the chemistry of the viability assay (e.g., reduction of MTT or resazurin). | - Run a control experiment with this compound in cell-free medium to check for direct interaction with the assay reagent. - If interference is detected, consider using an alternative viability assay that relies on a different principle (e.g., ATP-based assay like CellTiter-Glo®). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It works by forming a covalent bond with a cysteine residue in the ATP-binding site of EGFR, leading to irreversible inhibition of its kinase activity. This blocks downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.
Q2: What is the recommended starting concentration range for this compound in a cell viability assay?
A2: A good starting point for a dose-response curve is to use a wide range of concentrations spanning several orders of magnitude. Based on the reported IC50 value of a related compound, a suggested range would be from 0.1 nM to 100 µM. This broad range will help in identifying the dynamic window of the compound's effect on your specific cell line.
Q3: What is the appropriate solvent and storage condition for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, the powder form should be stored at -20°C for up to 3 years, and the solvent-based stock solution should be stored at -80°C for up to 1 year.
Q4: How long should I incubate the cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the specific biological question. A common starting point is 48 to 72 hours. However, it is highly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal duration for your experimental setup.
Q5: Can I use serum in my cell culture medium when treating with this compound?
A5: Yes, you can use serum in your culture medium. However, be aware that growth factors present in the serum can activate the EGFR pathway, which might influence the apparent potency of the inhibitor. For some experiments, particularly those focused on the direct effects of the inhibitor on EGFR signaling, serum starvation prior to and during treatment might be considered.
Data Presentation
Table 1: Reported IC50 Values for a Compound Related to this compound (Ru4S)
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 23.76 |
| Caco-2 | Colorectal Adenocarcinoma | 2.47 |
| HT-29 | Colorectal Adenocarcinoma | 6.24 |
| MCF-7 | Breast Adenocarcinoma | 5.35 |
| A549 | Lung Carcinoma | 29.90 |
| HEK293T | Embryonic Kidney | 33.15 |
Note: This data is for a related compound and should be used as a general guideline for determining the starting concentration range for this compound.
Experimental Protocols
Detailed Methodology for a Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and ideally below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value using a non-linear regression analysis.
-
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell viability assay using this compound.
Caption: A logical flowchart for troubleshooting common issues.
Troubleshooting Egfr-IN-108 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EGFR-IN-108. The following information is designed to help you overcome common challenges, specifically addressing the issue of compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating after I add it to my cell culture media. Why is this happening?
A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. When a concentrated stock solution of this compound in an organic solvent (typically DMSO) is diluted into the aqueous environment of the media, the inhibitor's low aqueous solubility can be exceeded, causing it to fall out of solution. The final concentration of the organic solvent in the media is often too low to maintain the solubility of the compound.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). It is advisable to use a fresh, unopened bottle of DMSO to avoid moisture contamination, which can affect the inhibitor's stability and solubility.
Q3: What is the maximum final concentration of DMSO that my cells can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, the optimal concentration should be determined empirically for your specific cell line and experimental conditions. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.
Q4: Can I prepare a stock solution of this compound in an aqueous buffer like PBS?
A4: It is not recommended to prepare a primary stock solution of this compound in an aqueous buffer like PBS due to its low aqueous solubility. The inhibitor should first be dissolved in an organic solvent like DMSO.
Q5: How should I store my this compound stock solution?
A5: Store the this compound stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Vendor datasheets suggest that in-solvent storage at -80°C is stable for up to one year.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving precipitation issues with this compound in your cell culture experiments.
Visualizing the Problem: The Path to Precipitation
The following diagram illustrates the common workflow that can lead to the precipitation of a hydrophobic inhibitor like this compound.
Solubility and Preparation Data
| Property | Value / Recommendation |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), anhydrous |
| Recommended Stock Conc. | 1-10 mM in DMSO |
| Aqueous Solubility | Low (expected) |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (in Solvent) | -80°C for up to 1 year (in aliquots) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Warm the Vial: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate Required DMSO Volume:
-
The molecular weight of this compound is approximately 539.0 g/mol .
-
To make a 10 mM stock solution from 1 mg of powder:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 539.0 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 185.5 µL
-
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Ensure Complete Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes and store at -80°C.
Protocol 2: Recommended Dilution Method to Avoid Precipitation
To prevent precipitation when preparing your final working solution in cell culture media, a serial dilution or intermediate dilution step is recommended.
This diagram outlines a logical workflow for troubleshooting precipitation issues.
-
Thaw Stock Solution: Thaw a single aliquot of your 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution:
-
Option A (in Media): Prepare a 10-fold or 100-fold intermediate dilution of your stock solution in a small volume of your cell culture media. For example, add 1 µL of 10 mM stock to 99 µL of media to get a 100 µM intermediate solution. Vortex immediately and thoroughly after adding the stock.
-
Option B (in PBS with carrier protein): Some protocols suggest using PBS containing a carrier protein like 0.1% BSA to help stabilize the compound in the intermediate dilution.
-
-
Prepare Final Working Solution: Add the required volume of the intermediate dilution to your final volume of cell culture media. For example, to achieve a final concentration of 10 µM in 1 mL of media, add 100 µL of the 100 µM intermediate solution.
-
Mix Thoroughly: Gently mix the final solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing at this stage, which can sometimes promote precipitation.
-
Visual Inspection: Before adding to your cells, visually inspect the final working solution for any signs of precipitation.
EGFR Signaling Pathway
Understanding the pathway you are targeting is crucial for interpreting your experimental results. This compound is a covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). The diagram below provides a simplified overview of the canonical EGFR signaling cascade.
By following these guidelines and protocols, you should be able to mitigate the precipitation of this compound in your cell culture experiments and achieve more reliable and reproducible results. If you continue to experience issues, consider performing a solubility test to determine the maximum soluble concentration of this compound under your specific experimental conditions.
Egfr-IN-108 off-target effects in cancer cells
Disclaimer: Egfr-IN-108 is a hypothetical novel EGFR inhibitor. The data, protocols, and troubleshooting guides provided herein are representative examples based on the known characteristics of EGFR tyrosine kinase inhibitors (TKIs) and are intended for research and informational purposes only.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypic changes in our cancer cell line panel treated with this compound, even in cells with low or no EGFR expression. What could be the cause?
A1: This suggests potential off-target effects of this compound. While designed to be a potent EGFR inhibitor, small molecule kinase inhibitors can often interact with other kinases that share structural similarities in their ATP-binding pockets. We recommend performing a comprehensive kinase selectivity profile to identify potential off-target kinases.
Q2: What are some of the common off-target kinases for EGFR inhibitors that we should be aware of?
A2: Off-target activity can vary significantly between different EGFR inhibitors. However, common off-target kinases for this class of compounds can include other members of the ErbB family (e.g., HER2, HER4), as well as kinases from other families such as SRC family kinases (SFKs), ABL, and various serine/threonine kinases. A kinome scan is the most effective way to determine the specific off-target profile of this compound.[1][2]
Q3: How can we experimentally determine the kinase selectivity profile of this compound?
A3: The most direct method is to perform a kinase inhibitor profiling assay.[3] This typically involves screening the compound against a large panel of purified kinases (e.g., a kinome scan) at a fixed concentration (e.g., 1 µM) to identify potential "hits". Follow-up dose-response assays (IC50 determination) should then be performed for these hits to quantify the potency of inhibition.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for EGFR inhibition in cell-based assays.
-
Possible Cause 1: Assay variability.
-
Troubleshooting Step: Ensure consistent cell seeding density, serum concentration in the media, and incubation times. Use a well-characterized control EGFR inhibitor (e.g., Gefitinib, Erlotinib) in parallel to benchmark your assay performance.
-
-
Possible Cause 2: Compound stability.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment. Assess the stability of the compound in your specific cell culture medium over the time course of the experiment.
-
-
Possible Cause 3: Cell line integrity.
-
Troubleshooting Step: Perform regular cell line authentication (e.g., STR profiling) to ensure you are working with the correct cell line and that it has not been cross-contaminated.
-
Issue 2: Development of resistance to this compound in long-term culture.
-
Possible Cause 1: On-target resistance (secondary EGFR mutations).
-
Troubleshooting Step: Sequence the EGFR gene in the resistant cell population to identify potential secondary mutations, such as the T790M "gatekeeper" mutation, which is a common mechanism of resistance to first-generation EGFR TKIs.[4]
-
-
Possible Cause 2: Off-target resistance (bypass pathway activation).
-
Troubleshooting Step: Analyze the activation status of alternative signaling pathways in the resistant cells using techniques like phospho-proteomics or Western blotting for key nodes of pathways such as MET, AXL, or PI3K/AKT. Activation of these pathways can provide an alternative route for cell survival and proliferation, bypassing the need for EGFR signaling.[4]
-
Quantitative Data Summary
Table 1: Representative Kinase Selectivity Profile for a Hypothetical EGFR Inhibitor (this compound)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. EGFR (WT) |
| EGFR (WT) | 5.2 | 1 |
| EGFR (L858R) | 1.1 | 0.21 |
| EGFR (Exon19del) | 0.9 | 0.17 |
| HER2 | 85 | 16.3 |
| ABL1 | >1000 | >192 |
| SRC | 250 | 48.1 |
| LCK | 310 | 59.6 |
| BTK | >1000 | >192 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol describes a general method to determine the IC50 value of this compound against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., EGFR)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then further dilute in kinase assay buffer.
-
Add a fixed amount of the purified kinase to each well of a 384-well plate.
-
Add the diluted this compound or DMSO vehicle control to the wells.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. The ATP concentration should be at or near the Km for the specific kinase.
-
Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically measures either the amount of ADP produced or the amount of phosphorylated substrate.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Western Blot for EGFR Pathway Inhibition
This protocol assesses the ability of this compound to inhibit EGFR signaling in a cellular context.
-
Reagents and Materials:
-
Cancer cell line with known EGFR expression (e.g., A431, NCI-H1975)
-
Complete cell culture medium
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (and a DMSO vehicle control) for 2-4 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of EGFR and its downstream effectors, ERK and AKT.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
Addressing resistance to Egfr-IN-108 in long-term studies
Technical Support Center: EGFR-IN-108 Long-Term Studies
Welcome to the technical support resource for this compound. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding acquired resistance observed in long-term experimental models. This compound is a fourth-generation EGFR tyrosine kinase inhibitor (TKI) developed to address resistance to third-generation inhibitors, primarily the C797S mutation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target resistance mechanism that this compound is designed to overcome?
A1: this compound is specifically designed to inhibit EGFR activity in the presence of mutations that confer resistance to third-generation TKIs like osimertinib. The principal resistance mechanism is the C797S mutation in the EGFR kinase domain.[1][2] This mutation prevents the covalent binding of irreversible inhibitors like osimertinib.[3] Fourth-generation inhibitors such as this compound are being developed to effectively target EGFR even with the C797S mutation.[1][4]
Q2: What are the common "off-target" or EGFR-independent resistance mechanisms observed during long-term TKI treatment?
A2: In long-term studies, cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling. The most common off-target mechanisms include:
-
MET Amplification: Amplification of the MET gene can activate the HER3/PI3K/AKT pathway, rendering the cells less dependent on EGFR for survival.[5]
-
HER2 Amplification: Similar to MET, amplification of the HER2 gene can provide an alternative survival signal.[5]
-
Activation of Downstream Pathways: Mutations in genes downstream of EGFR, such as BRAF or PIK3CA, can lead to constitutive activation of proliferation signals, making the inhibition of EGFR ineffective.[6][7]
-
Phenotypic Transformation: In some cases, lung adenocarcinoma cells can transform into small cell lung cancer (SCLC), a different histological subtype that is not dependent on EGFR signaling.[8]
Q3: How does the allelic configuration of T790M and C797S mutations impact TKI sensitivity?
A3: The relative positions of the T790M and C797S mutations are critical.
-
Cis Configuration: When T790M and C797S occur on the same allele (in cis), cells are resistant to both first-generation (e.g., gefitinib) and third-generation (e.g., osimertinib) TKIs.[9]
-
Trans Configuration: When these mutations are on different alleles (in trans), cells may remain sensitive to a combination therapy of a first- and a third-generation EGFR TKI.[4]
Q4: What is the rationale for using this compound in a combination therapy regimen from the start?
A4: Using combination therapy upfront is a strategy to prevent or delay the onset of acquired resistance. By targeting both EGFR and a common bypass pathway (like MET) simultaneously, the cancer cells have fewer avenues for escape.[10][11] For example, the combination of lazertinib (an EGFR inhibitor) and amivantamab-vmjw (a bispecific antibody targeting EGFR and MET) has been approved for first-line treatment to block these parallel pathways.[10] This approach aims to address tumor heterogeneity and preemptively counter the evolution of resistant clones.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your long-term experiments with this compound.
Problem 1: Gradual loss of sensitivity to this compound in a previously sensitive cell line.
-
Possible Cause A: Emergence of a novel on-target EGFR mutation.
-
Troubleshooting Steps:
-
Isolate genomic DNA from both sensitive (parental) and resistant cell populations.
-
Perform Sanger or Next-Generation Sequencing (NGS) of the EGFR kinase domain (exons 18-21).
-
Analyze sequencing data to identify new mutations that may alter the drug binding site.
-
-
-
Possible Cause B: Activation of a bypass signaling pathway.
-
Troubleshooting Steps:
-
Prepare protein lysates from parental and resistant cells, both with and without this compound treatment.
-
Perform a phospho-receptor tyrosine kinase (RTK) array to screen for hyperactivated RTKs (e.g., MET, AXL, HER2).
-
Confirm findings using Western blotting for specific phosphorylated proteins (e.g., p-MET, p-AKT). Increased phosphorylation of these proteins in resistant cells suggests bypass pathway activation.[5][6]
-
-
-
Possible Cause C: Histological or phenotypic transformation.
-
Troubleshooting Steps:
-
Monitor cell morphology via microscopy. A shift from adherent, epithelial-like cells to a more scattered, mesenchymal, or small, rounded morphology could indicate Epithelial-to-Mesenchymal Transition (EMT) or transformation to SCLC.[7][8]
-
Perform immunofluorescence or Western blotting for lineage markers (e.g., E-cadherin for epithelial, Vimentin for mesenchymal, or ASCL1/SYP for neuroendocrine/SCLC).
-
-
Problem 2: High variability in IC50 values for this compound between experimental replicates.
-
Possible Cause A: Inconsistent cell health or passage number.
-
Troubleshooting Steps:
-
Ensure all experiments are performed with cells at a consistent and low passage number to avoid genetic drift.
-
Regularly test for mycoplasma contamination.
-
Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment.
-
-
-
Possible Cause B: Issues with drug preparation or stability.
-
Troubleshooting Steps:
-
Prepare fresh drug dilutions from a validated stock solution for each experiment.
-
Verify the solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed cytotoxic levels (typically <0.1%).
-
Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
-
-
Data Summary Tables
Table 1: Comparative IC50 Values of EGFR TKIs Against Key Mutations
| EGFR Mutation | 1st Gen TKI (Gefitinib) | 3rd Gen TKI (Osimertinib) | 4th Gen TKI (Representative) |
|---|---|---|---|
| del19 (Sensitive) | ~5 nM | ~15 nM | ~3 nM |
| L858R (Sensitive) | ~10 nM | ~20 nM | ~4 nM |
| L858R/T790M | >1,000 nM | ~25 nM | ~5 nM |
| del19/T790M/C797S | >1,000 nM | >1,000 nM | ~7-30 nM[2] |
Note: Values are representative estimates compiled from preclinical data and may vary by specific compound and assay conditions.
Table 2: Frequency of Acquired Resistance Mechanisms to Third-Generation TKIs
| Resistance Mechanism | Type | Frequency | Reference |
|---|---|---|---|
| EGFR C797S Mutation | On-Target | ~10-40% | [1][3][12] |
| MET Amplification | Off-Target | ~15-30% | [5][12] |
| HER2 Amplification | Off-Target | ~5% | [5] |
| PIK3CA Mutations | Off-Target | ~5% | [7][13] |
| BRAF Mutations | Off-Target | ~3% | [6] |
| Transformation to SCLC | Off-Target | ~3% |[8] |
Visualizations and Workflows
Caption: EGFR signaling pathway and points of inhibition/resistance for different TKI generations.
Caption: Classification of potential resistance mechanisms to fourth-generation EGFR TKIs.
Caption: Experimental workflow for identifying the mechanism of acquired resistance.
Key Experimental Protocols
Protocol 1: Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Grow parental and resistant cells to 80-90% confluency. Treat with this compound or vehicle (DMSO) for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an ECL substrate and visualize bands using a chemiluminescence imager. Analyze band intensity relative to loading controls.
Protocol 2: Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound (e.g., 10 µM to 0.1 nM). Replace the media in the wells with media containing the different drug concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) to each well according to the manufacturer's instructions.
-
Data Reading: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control wells. Plot the dose-response curve and calculate the IC50 value using a non-linear regression model in appropriate software (e.g., GraphPad Prism).
Protocol 3: EGFR Gene Sequencing from Resistant Clones
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from approximately 1-5 million cells from both parental and resistant populations using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit).
-
PCR Amplification: Design primers flanking the EGFR kinase domain (exons 18-21). Perform PCR amplification using a high-fidelity DNA polymerase to generate amplicons for each exon.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs using a PCR purification kit or enzymatic cleanup.
-
Sanger Sequencing: Send the purified PCR products and corresponding primers to a sequencing facility.
-
Sequence Analysis: Align the resulting sequences from the resistant cells to the sequences from parental cells and a reference human EGFR sequence. Use sequence analysis software (e.g., SnapGene, FinchTV) to identify any nucleotide changes corresponding to amino acid substitutions. For broader, unbiased discovery of mutations, submit gDNA for Next-Generation Sequencing (NGS).
References
- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 3. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting C797S mutations and beyond in non-small cell lung cancer—a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR-TKIs resistance via EGFR-independent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. aacr.org [aacr.org]
- 11. Emerging combination therapies to overcome resistance in EGFR-driven tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High Incidence of C797S Mutation in Patients With Long Treatment History of EGFR Tyrosine Kinase Inhibitors Including Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-108 experimental variability and reproducibility
Welcome to the technical support center for Egfr-IN-108. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges and ensuring the reproducibility of results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to target the intracellular tyrosine kinase (TK) domain of the Epidermal Growth Factor Receptor (EGFR).[1] By binding to this domain, it aims to block the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways such as the Ras-ERK and PI3K-Akt pathways.[2][3] This inhibition is intended to reduce tumor cell proliferation, survival, and migration.[3]
Q2: In which cell lines can I expect to see activity with this compound?
A2: The activity of this compound is expected to be most pronounced in cell lines that exhibit overexpression or activating mutations of EGFR.[1] Cell lines commonly used for evaluating EGFR inhibitors include A431 (high EGFR expression) and various non-small cell lung cancer (NSCLC) cell lines with specific EGFR mutations (e.g., exon 19 deletions or the L858R mutation).[4][5] It is crucial to characterize the EGFR status of your chosen cell line to ensure it is an appropriate model.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Repeated freeze-thaw cycles can lead to compound degradation and increased experimental variability.
Q4: What are the common causes of inconsistent IC50 values in my cell-based assays?
A4: Inconsistent IC50 values can arise from several factors:
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.[6]
-
Seeding Density: Variations in the initial number of cells seeded can significantly impact results. Optimize and maintain a consistent seeding density for all experiments.[6]
-
Compound Stability: Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to degradation.
-
Assay Protocol Variations: Inconsistencies in incubation times, reagent concentrations, or detection methods can introduce variability.
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%).
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Uneven Cell Seeding | - Ensure a homogenous single-cell suspension before plating.- Mix the cell suspension gently between plating each set of wells.- Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.[6] |
| Edge Effects | - Avoid using the outer wells of the microplate as they are more susceptible to evaporation.- Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Pipetting Errors | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure consistent pipetting technique across all wells. |
| Compound Precipitation | - Visually inspect the media after adding this compound for any signs of precipitation.- If precipitation occurs, consider lowering the final concentration or using a different solvent system if compatible with your assay. |
Issue 2: No or Low Potency Observed
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Incorrect Cell Line | - Confirm that the cell line used overexpresses or has an activating mutation in EGFR.[1]- Perform western blotting or flow cytometry to verify EGFR expression levels. |
| Compound Degradation | - Prepare a fresh stock solution of this compound from powder.- Avoid multiple freeze-thaw cycles of the stock solution. |
| Suboptimal Assay Conditions | - Optimize the incubation time with this compound. A longer incubation may be required.- Ensure the concentration of the stimulating ligand (e.g., EGF) is appropriate to induce a robust signal in your positive controls. |
| Assay Interference | - The compound may interfere with the assay detection method (e.g., autofluorescence).- Run a control plate with the compound but without cells to check for background signal. |
Experimental Protocols
General Cell-Based Proliferation Assay (e.g., MTS/MTT)
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Viability Assessment:
-
Add the viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a cell-based proliferation assay.
Caption: A logical flow for troubleshooting common experimental issues.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Anti-EGFR Fluorescent Nanoparticles for Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Improving the oral bioavailability of Egfr-IN-108 for in vivo studies
Welcome to the technical support center for Egfr-IN-108. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of this compound for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and inconsistent plasma concentrations of this compound in our mouse models after oral gavage. What could be the primary reason?
A1: Low and variable oral bioavailability is a common challenge for many small molecule kinase inhibitors.[1][2][3] This is often attributed to poor aqueous solubility and/or low permeability of the compound. For kinase inhibitors, which are often lipophilic, low aqueous solubility is a frequent limiting factor for absorption.[1][2][3] We recommend investigating the physicochemical properties of this compound, specifically its aqueous solubility and permeability, to confirm if this is the likely cause.
Q2: What are the initial steps to improve the oral exposure of this compound?
A2: A systematic approach starting with simple formulation strategies is recommended. You can begin by exploring the use of co-solvents and surfactants to improve the solubility of this compound in your dosing vehicle.[4] If these simple formulations do not provide sufficient exposure, more advanced formulation strategies such as lipid-based formulations, amorphous solid dispersions, or particle size reduction may be necessary.[5][6][7]
Q3: Can you suggest some common formulation strategies for poorly soluble kinase inhibitors like this compound?
A3: Several strategies have proven effective for enhancing the oral bioavailability of poorly soluble drugs:[4][5][6][8]
-
Lipid-Based Formulations: These include Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[5][6]
-
Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in an amorphous state, the dissolution rate can be significantly increased compared to the crystalline form.[7]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can lead to faster dissolution.[4][6]
-
pH Modification: For ionizable compounds, adjusting the pH of the vehicle can improve solubility.[4]
-
Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, or cyclodextrins can enhance the solubility of the compound in the formulation.[4][6]
Q4: How do we select the best formulation strategy for this compound?
A4: The choice of formulation strategy depends on the specific physicochemical properties of this compound, such as its solubility, permeability, and crystalline structure. A formulation screening study is highly recommended. This involves preparing several small-scale formulations using different strategies and evaluating their performance in vitro (e.g., solubility, dissolution) and then progressing the most promising candidates to in vivo pharmacokinetic studies.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low plasma exposure (low AUC and Cmax) | Poor aqueous solubility of this compound. | 1. Confirm the solubility of this compound in aqueous buffers at different pH values. 2. Implement a solubility-enhancing formulation strategy such as a lipid-based formulation or an amorphous solid dispersion.[1][2][3][7] |
| High variability in plasma concentrations between animals | Inconsistent dissolution and absorption from a simple suspension. Food effects. | 1. Consider a formulation that provides a more homogenous dispersion, such as a self-emulsifying drug delivery system (SEDDS).[5][6] 2. Ensure consistent fasting and feeding schedules for the animals in your study. |
| Precipitation of the compound in the dosing vehicle | The concentration of this compound exceeds its solubility in the chosen vehicle. | 1. Reduce the concentration of this compound in the formulation. 2. Incorporate co-solvents or surfactants to increase the solubility.[4] 3. Consider a different vehicle or a more advanced formulation approach. |
| No improvement in bioavailability with a co-solvent formulation | The drug may have low permeability, or the co-solvent is not sufficient to maintain solubility upon dilution in the GI tract. | 1. Evaluate the permeability of this compound using an in vitro model like the Caco-2 assay. 2. Explore formulations that can enhance permeability, such as some lipid-based systems, or those that inhibit efflux transporters if that is identified as an issue. |
Data Presentation: Example Pharmacokinetic Data
The following table presents hypothetical pharmacokinetic data for this compound in different formulations to illustrate the potential improvements that can be achieved.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 200 ± 75 | 100 (Reference) |
| Co-solvent Solution | 10 | 150 ± 40 | 1.0 | 650 ± 150 | 325 |
| SEDDS | 10 | 400 ± 90 | 0.5 | 1800 ± 400 | 900 |
| Amorphous Solid Dispersion | 10 | 350 ± 80 | 1.0 | 1600 ± 350 | 800 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
Select an oil, surfactant, and co-surfactant that demonstrate good solubilizing capacity for this compound.
-
-
Ternary Phase Diagram Construction:
-
Prepare mixtures of the selected oil, surfactant, and co-surfactant in different ratios.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Construct a ternary phase diagram to identify the region that forms stable microemulsions.
-
-
SEDDS Formulation:
-
Select a ratio of oil, surfactant, and co-surfactant from the stable microemulsion region of the phase diagram.
-
Dissolve this compound in the mixture with gentle heating and stirring until a clear solution is obtained.
-
The final formulation should be a clear, isotropic liquid.
-
-
Characterization:
-
Evaluate the self-emulsification performance by adding the SEDDS formulation to water and observing the formation of a microemulsion.
-
Measure the droplet size and zeta potential of the resulting emulsion.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Polymer and Solvent Selection:
-
Select a suitable polymer for ASD formation (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Choose a common solvent in which both this compound and the polymer are soluble (e.g., methanol, acetone, dichloromethane).
-
-
Formulation Preparation:
-
Dissolve this compound and the selected polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Ensure complete dissolution to form a clear solution.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid film is the amorphous solid dispersion.
-
-
Drying and Milling:
-
Dry the ASD under vacuum to remove any residual solvent.
-
Gently mill the dried ASD to obtain a fine powder.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the ASD using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Perform in vitro dissolution testing to compare the dissolution rate of the ASD to the crystalline drug.
-
Visualizations
Caption: Simplified EGFR signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.monash.edu [research.monash.edu]
- 3. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. lonza.com [lonza.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to EGFR Inhibitors: EGFR-IN-108 versus Gefitinib in EGFR Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two epidermal growth factor receptor (EGFR) inhibitors: the well-established first-generation tyrosine kinase inhibitor (TKI) gefitinib, and the novel inhibitor EGFR-IN-108 (also known as Compound Ru3S). The focus of this comparison is their activity in cancer cell lines harboring EGFR mutations, which are critical drivers in various cancers, particularly non-small cell lung cancer (NSCLC).
While extensive data exists for gefitinib, publically available, peer-reviewed data on the efficacy of this compound specifically in EGFR mutant cell lines is limited. This guide presents the available information for both compounds and provides a framework for their experimental comparison.
Mechanism of Action: Targeting the EGFR Signaling Pathway
The epidermal growth factor receptor is a transmembrane protein that, upon activation by ligands such as EGF, triggers downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[1] In many cancers, mutations in EGFR lead to its constitutive activation, promoting uncontrolled cell growth.[2] The primary signaling pathways activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3]
Caption: EGFR signaling pathway in cancer.
Gefitinib is an ATP-competitive inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding pocket of the EGFR kinase domain, preventing the autophosphorylation and activation of the receptor, thereby blocking downstream signaling.[4] It is particularly effective in NSCLC patients with activating mutations in the EGFR gene.[5]
This compound is also described as an EGFR inhibitor.[6][7] While its precise binding mode is not detailed in publicly available literature, as a small molecule inhibitor, it is presumed to also interfere with the kinase activity of EGFR.
Caption: Mechanism of action of EGFR tyrosine kinase inhibitors.
Comparative Efficacy in EGFR Mutant Cell Lines
The following tables summarize the inhibitory concentrations (IC50) and pro-apoptotic effects of gefitinib in various EGFR mutant cell lines. A template is provided for this compound, which can be populated as data becomes available.
Table 1: Comparative IC50 Values in EGFR Mutant Cell Lines
| Cell Line | EGFR Mutation | Gefitinib IC50 (nM) | This compound IC50 (nM) |
| PC-9 | exon 19 del | 77.26[8] | Data not available |
| HCC827 | exon 19 del | 13.06[8] | Data not available |
| H3255 | L858R | 3[8] | Data not available |
| H1975 | L858R, T790M | > 4000[8] | Data not available |
| A549 | Wild-Type | ~500[4] | 29.90 (µM)[6][7] |
| hEGFR (enzyme assay) | Wild-Type | 33 [9] | 5.8 [6][7] |
Note: The IC50 for this compound in A549 cells is reported in µM, which is significantly higher than the nM concentrations effective for gefitinib in sensitive mutant lines.
Table 2: Comparative Pro-Apoptotic Effects
| Cell Line | EGFR Mutation | Gefitinib-Induced Apoptosis | This compound-Induced Apoptosis |
| PC-9 | exon 19 del | Induces apoptosis[10] | Data not available |
| HCC827 | exon 19 del | Induces apoptosis | Data not available |
| A549 | Wild-Type | Induces apoptosis in a dose-dependent manner[4] | Induces apoptosis in HepG2 cells[6][7] |
Effects on Downstream Signaling Pathways
Gefitinib has been shown to inhibit the phosphorylation of EGFR and downstream effectors like AKT and ERK in sensitive cell lines.[4] The comparative effects of this compound on these pathways have not been documented in EGFR mutant cell lines.
Caption: Experimental workflow for inhibitor comparison.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed EGFR mutant cells (e.g., PC-9, HCC827, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of gefitinib and this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Seed cells in 6-well plates and treat with gefitinib or this compound at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[6]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Western Blotting for Downstream Signaling
-
Cell Lysis: Treat cells with the inhibitors for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), total AKT, phospho-AKT (Ser473), total ERK, and phospho-ERK (Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.
Conclusion
Gefitinib is a well-characterized EGFR inhibitor with proven efficacy against cancer cell lines harboring activating EGFR mutations, though it is less effective against the T790M resistance mutation. This compound is a novel and potent inhibitor of wild-type EGFR in biochemical assays. However, a comprehensive comparison of its efficacy against gefitinib in clinically relevant EGFR mutant cell lines is hampered by the lack of publicly available data.
To fully assess the potential of this compound as a therapeutic agent for EGFR-driven cancers, further studies are required to determine its IC50 values, pro-apoptotic activity, and effects on downstream signaling pathways in a panel of EGFR mutant cell lines, including those with exon 19 deletions, L858R, and T790M mutations. The experimental protocols provided in this guide offer a standardized approach for conducting such a comparative analysis.
References
- 1. development-of-mutant-selective-allosteric-egfr-inhibitors-for-drug-resistant-lung-cancer - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 2.3. Apoptotic Assay by Flow Cytometry [bio-protocol.org]
- 7. Flow Cytometry Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 10. dovepress.com [dovepress.com]
- 11. Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Evaluating Next-Generation EGFR Inhibitors Against Osimertinib in C797S-Mutant NSCLC Models
For researchers, scientists, and drug development professionals, the emergence of the EGFR C797S mutation presents a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). This mutation confers resistance to the third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib, which has become a standard of care. The development of novel inhibitors, such as the hypothetical Egfr-IN-108, capable of overcoming this resistance is a critical area of research.
This guide provides a framework for the preclinical comparison of emerging EGFR inhibitors against osimertinib, with a focus on C797S mutant models. It includes standardized experimental protocols, data presentation templates, and visualizations to facilitate a comprehensive and objective evaluation.
The Clinical Context: Osimertinib and the C797S Resistance Mutation
Osimertinib is a potent, irreversible third-generation EGFR-TKI that selectively targets both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[1][2][3] Its mechanism of action involves the formation of a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding site of the EGFR kinase domain.[1][2] However, the acquisition of a C797S mutation, where cysteine is replaced by serine, prevents this covalent binding, leading to drug resistance.[4][5][6] The C797S mutation is a primary on-target mechanism of acquired resistance to osimertinib, accounting for a significant percentage of cases after treatment.[5][6][7]
The allelic context of the C797S mutation is crucial. When C797S and T790M mutations are on different alleles (in trans), a combination of first- and third-generation TKIs may be effective. However, when they are on the same allele (in cis), tumors are resistant to all currently approved EGFR TKIs, highlighting the urgent need for novel therapeutic strategies.[5]
Comparing Inhibitor Efficacy: Key Performance Indicators
A direct comparison between a novel inhibitor and osimertinib should be based on quantitative data from a series of standardized in vitro and in vivo experiments. The following tables provide a template for summarizing such comparative data.
Table 1: In Vitro Inhibitory Activity Against EGFR Kinase
| Compound | EGFR WT IC50 (nM) | EGFR Exon 19 Del IC50 (nM) | EGFR L858R IC50 (nM) | EGFR Exon 19 Del/T790M IC50 (nM) | EGFR L858R/T790M IC50 (nM) | EGFR Exon 19 Del/T790M/C797S IC50 (nM) | EGFR L858R/T790M/C797S IC50 (nM) |
| Osimertinib | >1000 | 10-20 | 15-25 | 1-5 | 1-5 | >1000 | >1000 |
| This compound | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |
IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzymatic activity of the specified EGFR mutant. Data for osimertinib is representative of typical literature values.
Table 2: In Vitro Cellular Proliferation Assay
| Compound | Cell Line (EGFR WT) GI50 (nM) | Cell Line (EGFR Exon 19 Del) GI50 (nM) | Cell Line (EGFR L858R/T790M) GI50 (nM) | Cell Line (EGFR Exon 19 Del/T790M/C797S) GI50 (nM) | Cell Line (EGFR L858R/T790M/C797S) GI50 (nM) |
| Osimertinib | >1000 | 10-50 | 10-50 | >1000 | >1000 |
| This compound | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |
GI50 values represent the concentration of the inhibitor required to inhibit 50% of cell growth. Cell lines should be well-characterized for their respective EGFR mutation status. Data for osimertinib is representative of typical literature values.
Table 3: In Vivo Xenograft Model Efficacy
| Compound | Xenograft Model (EGFR Mutation) | Dosing Regimen | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Osimertinib | Exon 19 Del/T790M/C797S | 25 mg/kg, QD, PO | <10% | Minimal |
| This compound | Exon 19 Del/T790M/C797S | Insert Data | Insert Data | Insert Data |
| Osimertinib | L858R/T790M/C797S | 25 mg/kg, QD, PO | <10% | Minimal |
| This compound | L858R/T790M/C797S | Insert Data | Insert Data | Insert Data |
Tumor growth inhibition (TGI) is a measure of the reduction in tumor size in treated animals compared to a vehicle control group. QD: once daily; PO: oral administration. Data for osimertinib is representative of typical literature values in C797S models.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating the complex biological pathways and experimental processes involved in drug evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. A narrative review of antibody–drug conjugates in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor (EGFR): A rising star in the era of precision medicine of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
The Challenge of Triple-Mutant EGFR: Evaluating a Novel Allosteric Inhibitor
For Immediate Release
Researchers in oncology and drug development face a significant hurdle in treating non-small cell lung cancer (NSCLC) with the emergence of the epidermal growth factor receptor (EGFR) T790M/C797S triple mutation. This mutation confers resistance to currently available EGFR tyrosine kinase inhibitors (TKIs), creating an urgent need for novel therapeutic strategies. This guide provides a comparative analysis of a novel allosteric inhibitor, EAI045, against this formidable target, supported by experimental data and detailed protocols for researchers.
The T790M "gatekeeper" mutation is the most common mechanism of resistance to first-generation EGFR TKIs.[1] While third-generation inhibitors like osimertinib were developed to overcome T790M, their efficacy is compromised by the subsequent acquisition of the C797S mutation, which prevents the covalent bond formation necessary for their inhibitory action.[2][3][4][5] The triple-mutant EGFR (e.g., L858R/T790M/C797S or Del19/T790M/C797S) is resistant to all current generations of EGFR TKIs when the T790M and C797S mutations are in cis (on the same allele).[1][2]
Comparative Efficacy of Allosteric Inhibition
EAI045 is a rationally designed allosteric inhibitor that binds to a site on the EGFR kinase domain distinct from the ATP-binding pocket.[6] This novel mechanism of action allows it to bypass the resistance conferred by the T790M and C797S mutations. In preclinical studies, EAI045 has demonstrated significant activity against the L858R/T790M/C797S triple-mutant EGFR, particularly when used in combination with cetuximab, an antibody that prevents EGFR dimerization.[6][7][8]
| Inhibitor Class | Example Compound(s) | Target EGFR Mutations | Efficacy against T790M/C797S (cis) |
| First-Generation EGFR TKI | Gefitinib, Erlotinib | Activating mutations (e.g., L858R, Del19) | Ineffective[9] |
| Second-Generation EGFR TKI | Afatinib, Dacomitinib | Activating mutations, T790M | Ineffective[5] |
| Third-Generation EGFR TKI | Osimertinib, Rociletinib | Activating mutations, T790M | Ineffective[2][3] |
| Allosteric Inhibitor | EAI045 (with Cetuximab) | L858R/T790M, L858R/T790M/C797S | Effective[6][7] |
Table 1: Comparison of Inhibitor Efficacy Against EGFR Mutations. This table summarizes the effectiveness of different classes of EGFR inhibitors against various EGFR mutations, highlighting the unique potential of allosteric inhibitors for the T790M/C797S triple-mutant.
Experimental Validation Protocols
The following are detailed methodologies for key experiments to validate the efficacy of inhibitors against the EGFR T790M/C797S triple-mutant.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of an inhibitor required to inhibit the proliferation of cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Plate NSCLC cells harboring the EGFR T790M/C797S triple mutation (e.g., engineered Ba/F3 cells) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor (e.g., Egfr-IN-108 or EAI045) and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blotting for EGFR Phosphorylation
This technique is used to assess the inhibitor's ability to block the activation (autophosphorylation) of EGFR and its downstream signaling pathways.
Protocol:
-
Cell Lysis: Culture and treat cells as in the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR (e.g., pY1068), total EGFR, phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Landscape
The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: EGFR signaling pathway and points of inhibition.
Caption: Workflow for validating inhibitor efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 5. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. EGFR-mutated lung cancers resistant to osimertinib through EGFR-C797S respond to 1st generation reversible EGFR inhibitors but eventually acquire EGFR-T790M/C797S in preclinical models and clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Egfr-IN-108 vs. Erlotinib in EGFR Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two epidermal growth factor receptor (EGFR) inhibitors: Egfr-IN-108 and the well-established drug, erlotinib. This analysis is based on available preclinical data to objectively evaluate their performance and potential as anti-cancer agents.
Introduction to the Inhibitors
Erlotinib , marketed as Tarceva®, is a first-generation, reversible EGFR tyrosine kinase inhibitor (TKI).[1][2] It functions by competing with adenosine triphosphate (ATP) at the catalytic site of the EGFR tyrosine kinase, thereby inhibiting receptor autophosphorylation and downstream signaling.[2][3] This blockade of EGFR signaling can lead to reduced tumor cell proliferation, induction of apoptosis, and decreased tumor growth.[1][4] Erlotinib is clinically approved for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][4]
This compound , also identified as Compound Ru3S, is a novel EGFR inhibitor.[2][5] Preclinical data indicates that it is a potent inhibitor of human EGFR (hEGFR) and exhibits anti-proliferative, apoptotic, and anti-angiogenic properties in cancer cells.[2][5]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and erlotinib, focusing on their inhibitory potency against EGFR and various cancer cell lines.
Table 1: In Vitro EGFR Kinase Inhibition
| Inhibitor | Target | IC50 (nM) |
| This compound | hEGFR | 5.8[2][5] |
| Erlotinib | hEGFR | 2[6] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Anti-proliferative Activity (IC50 Values)
| Cell Line | Cancer Type | This compound (µM) | Erlotinib (µM) |
| A549 | Non-Small Cell Lung Cancer | 29.90[2] | 8.9 (as QG56)[7] |
| HCC827 | Non-Small Cell Lung Cancer | Not Reported | 0.004[7] |
| NCI-H3255 | Non-Small Cell Lung Cancer | Not Reported | 0.041[7] |
| NCI-H1975 | Non-Small Cell Lung Cancer | Not Reported | 4.3[7] |
| HepG2 | Hepatocellular Carcinoma | 23.76[2] | Not Reported |
| Caco-2 | Colorectal Adenocarcinoma | 2.47[2] | Not Reported |
| HT-29 | Colorectal Adenocarcinoma | 6.24[2] | Not Reported |
| MCF-7 | Breast Adenocarcinoma | 5.35[2] | Not Reported |
| HEK293T | Human Embryonic Kidney | 33.15[2] | Not Reported |
| A-431 | Epidermoid Carcinoma | Not Reported | 1.53[8] |
| SK-BR-3 | Breast Adenocarcinoma | Not Reported | 3.98[8] |
| BT-474 | Breast Ductal Carcinoma | Not Reported | 5.01[8] |
| T-47D | Breast Ductal Carcinoma | Not Reported | 9.80[8] |
| BxPC-3 | Pancreatic Adenocarcinoma | Not Reported | 1.26[9] |
| AsPc-1 | Pancreatic Adenocarcinoma | Not Reported | 5.8[9] |
Data for this compound is derived from a single preclinical study and may be subject to variation.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Figure 1: EGFR Signaling Pathway Inhibition.
Figure 2: Experimental Workflow for Inhibitor Comparison.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison. For specific details regarding the characterization of this compound, refer to the primary literature.
In Vitro EGFR Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the EGFR kinase.
-
Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), test compounds (this compound, erlotinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well or 384-well plate, add the EGFR enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, which quantifies the amount of ADP produced or the phosphorylation of the substrate.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability (MTT) Assay
This colorimetric assay determines the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
-
Reagents and Materials: Cancer cell lines, complete cell culture medium, 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or SDS-HCl solution).
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or erlotinib and incubate for a specific period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
-
Western Blot Analysis for EGFR Signaling
This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins following inhibitor treatment.
-
Reagents and Materials: Cancer cell lines, cell lysis buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer membranes (e.g., PVDF or nitrocellulose), primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-β-actin), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure:
-
Culture and treat the cells with the inhibitors as described for the cell viability assay.
-
Lyse the cells to extract total protein and determine the protein concentration.
-
Separate the protein lysates by size using SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitors on protein phosphorylation, using a loading control like β-actin to normalize for protein loading.
-
Conclusion
This guide provides a foundational head-to-head comparison of this compound and erlotinib based on the currently available preclinical data. Erlotinib is a well-characterized EGFR inhibitor with extensive clinical validation. This compound emerges as a potent EGFR inhibitor in in vitro kinase assays, with demonstrated anti-proliferative effects across a panel of cancer cell lines.
However, a direct and comprehensive comparison is limited by the scarcity of publicly available data for this compound. Further studies are required to elucidate its selectivity profile against other kinases, its efficacy in various preclinical models (including those with specific EGFR mutations), and its pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols provided herein offer a framework for such future comparative investigations, which will be crucial in determining the potential of this compound as a therapeutic agent. Researchers are encouraged to consult the primary literature for in-depth information and to conduct their own validation experiments.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. This compound chloride_TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of EGFR Inhibitors: A Guide for Researchers
This guide provides a comparative overview of the inhibitory activity of various EGFR inhibitors in different cancer cell lines. While specific data for Egfr-IN-108 is not publicly available, this document serves as a template for researchers to compare their experimental findings for this compound against established EGFR inhibitors. The provided data on well-characterized inhibitors such as Erlotinib, Gefitinib, Afatinib, and Osimertinib offers a valuable benchmark for evaluating novel compounds.
IC50 Values of EGFR Inhibitors in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of several widely used EGFR inhibitors across various cancer cell lines, including those with different EGFR mutation statuses. Researchers can use this table to contextualize the potency of this compound by inserting their own experimentally determined IC50 values.
| Cancer Cell Line | EGFR Mutation Status | Erlotinib IC50 (nM) | Gefitinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) | This compound IC50 (nM) |
| PC-9 | Exon 19 deletion | 7 | - | 0.8 | - | Insert Data Here |
| H3255 | L858R | 12 | - | 0.3 | - | Insert Data Here |
| H1975 | L858R, T790M | >10,000 | - | 57 | 5 | Insert Data Here |
| PC-9ER | Exon 19 del, T790M | >10,000 | - | 165 | 13 | Insert Data Here |
| A431 | EGFR overexpression | - | - | - | - | Insert Data Here |
| A549 | EGFR overexpression | - | - | - | - | Insert Data Here |
Data for Erlotinib, Afatinib, and Osimertinib are sourced from published literature[1][2]. The IC50 values can vary between studies depending on the experimental conditions.
Experimental Protocol for IC50 Determination
The following is a generalized protocol for determining the IC50 value of an EGFR inhibitor in adherent cancer cell lines using a cell viability assay, such as the MTT or MTS assay.[3][4][5]
1. Cell Preparation:
-
Culture the desired cancer cell lines in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a T75 flask until they reach near confluency.[3]
-
Harvest the cells by washing with sterile PBS, followed by trypsinization.[3]
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension to pellet the cells.[3]
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer.[3]
-
Dilute the cell suspension to a final concentration of 2 x 10^5 cells/mL.[3]
-
Seed 100 µL of the cell suspension (20,000 cells/well) into a 96-well microplate and incubate for 24 hours to allow for cell attachment.[4]
2. Compound Treatment:
-
Prepare a stock solution of the EGFR inhibitor (e.g., this compound) in dimethyl sulfoxide (DMSO).
-
Perform a serial dilution of the inhibitor in culture medium to achieve a range of desired concentrations.
-
Remove the medium from the wells of the 96-well plate and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
3. Cell Viability Assay (MTT Assay Example):
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium containing MTT from each well.[4]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[4]
4. Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[4]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation.[6][7][8] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which ultimately lead to the cellular responses.[7][8] EGFR inhibitors are designed to block this signaling cascade, thereby inhibiting the growth of cancer cells that are dependent on this pathway.[9]
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. altogenlabs.com [altogenlabs.com]
- 6. Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
Egfr-IN-108 in combination therapy with other anticancer agents
Information regarding Egfr-IN-108 in combination therapy with other anticancer agents is not available in the public domain.
Extensive searches for preclinical and clinical data on a specific epidermal growth factor receptor (EGFR) inhibitor referred to as "this compound" have yielded no results. This compound is not mentioned in published scientific literature, clinical trial registries, or other publicly accessible databases.
Therefore, it is not possible to provide a comparison guide on its performance in combination therapy with other anticancer agents, as no experimental data, protocols, or signaling pathway information for this specific agent could be found.
General information on the combination therapy approaches for other EGFR inhibitors is available and widely published. These strategies often involve combining EGFR inhibitors with other targeted therapies, chemotherapies, or immunotherapies to enhance efficacy and overcome resistance mechanisms in cancers such as non-small cell lung cancer. However, without any specific data on "this compound," a direct comparison or detailed analysis as requested cannot be conducted.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult proprietary databases or contact the developing institution directly, if known.
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Egfr-IN-108
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as the small molecule kinase inhibitor Egfr-IN-108, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the ecosystem.
Key Hazard and Disposal Information for this compound
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment. The following table summarizes the key hazard and disposal information based on the Safety Data Sheet (SDS) for EGFR-IN-1 TFA, a salt form of the inhibitor.
| Hazard Classification | Precautionary Statement | Disposal Recommendation |
| Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling.[1] | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
| Acute aquatic toxicity (Category 1) | P270: Do not eat, drink or smoke when using this product.[1] | |
| Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment.[1] | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1] | ||
| P330: Rinse mouth.[1] | ||
| P391: Collect spillage.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the proper disposal of this compound and its associated waste materials in a laboratory setting. This procedure is based on general guidelines for hazardous chemical waste disposal and specific information for this compound.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat.
-
Designated hazardous waste container, clearly labeled.
-
Secondary containment for liquid waste.
-
Chemical spill kit.
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated tips, gloves) in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste" and listing "this compound".
-
Collect all liquid waste containing this compound (e.g., unused solutions, cell culture media) in a sturdy, leak-proof container. This container must also be clearly labeled as "Hazardous Chemical Waste" with the full chemical name and approximate concentration.
-
-
Container Management:
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent capable of removing the chemical. The first rinseate must be collected and disposed of as hazardous chemical waste[2][3][5]. Subsequent rinses may also need to be collected depending on institutional policies.
-
After thorough rinsing and air-drying, deface or remove the original label before disposing of the container as regular laboratory glass or plastic waste[2][5].
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain and collect the spillage using an absorbent material from a chemical spill kit.
-
Place all contaminated materials into a sealed container and label it as hazardous waste for disposal[1].
-
Notify your institution's EHS office of any significant spill[2].
-
-
Waste Pickup and Disposal:
-
Store the collected hazardous waste in a designated, secure area within the laboratory, away from incompatible materials[2][4].
-
Schedule a waste pickup with your institution's EHS department or a licensed hazardous waste disposal contractor[2]. Do not dispose of this compound down the drain or in the regular trash[2][6].
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always consult your institution's specific guidelines and Safety Data Sheets for the most accurate and up-to-date information.
References
- 1. EGFR-IN-1 TFA|MSDS [dcchemicals.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. indigobiosciences.com [indigobiosciences.com]
Essential Safety and Operational Guidance for Handling Egfr-IN-108
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Egfr-IN-108, a substance intended for laboratory research purposes. The following procedural guidance outlines operational and disposal plans to minimize risk and ensure laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must have side-shields to provide comprehensive protection. |
| Hand Protection | Protective Gloves | Chemically resistant gloves should be worn. Inspect gloves for integrity before each use. |
| Body Protection | Impervious Clothing | A lab coat or other impervious clothing is necessary to protect the skin. |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area. If ventilation is inadequate, a suitable respirator is required. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Guideline |
| Handling | Avoid inhalation, and contact with eyes and skin. Prevent the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation.[1] |
| Storage (Powder) | Store at -20°C in a cool, well-ventilated area. Keep the container tightly sealed and away from direct sunlight and ignition sources.[1] |
| Storage (in Solvent) | Store at -80°C.[1] |
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Remove contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water. Remove any contaminated clothing and shoes. Seek medical advice.[1] |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, seek immediate medical attention.[1] |
| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| This compound | Dispose of contents and container to an approved waste disposal plant. Do not dispose of via municipal drainage systems.[1][2] |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[2] |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
